molecular formula C35H43N3O10S3 B1417858 Trisulfo-Cy3-Alkyne

Trisulfo-Cy3-Alkyne

Katalognummer: B1417858
Molekulargewicht: 761.9 g/mol
InChI-Schlüssel: VEADRQSXKLRTGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Trisulfo-Cy3-Alkyne is a useful research compound. Its molecular formula is C35H43N3O10S3 and its molecular weight is 761.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N3O10S3/c1-6-19-36-33(39)14-8-7-9-20-37-29-17-15-25(50(43,44)45)23-27(29)34(2,3)31(37)12-10-13-32-35(4,5)28-24-26(51(46,47)48)16-18-30(28)38(32)21-11-22-49(40,41)42/h1,10,12-13,15-18,23-24H,7-9,11,14,19-22H2,2-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEADRQSXKLRTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe belonging to the cyanine (B1664457) dye family.[1][2][3][4] Its core utility lies in its terminal alkyne group, which enables its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][5][6] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in labeling biomolecules, and a visualization of the underlying chemical principles and experimental workflows.

Core Properties and Data Presentation

This compound is characterized by its bright fluorescence and excellent water solubility, conferred by the three sulfonate groups. These properties make it an ideal candidate for labeling biological molecules in aqueous environments with minimal perturbation.[1][2][3][4]

PropertyValueReference
Molecular Formula C35H41N3Na2O10S3[2]
Molecular Weight 805.9 g/mol [2][7]
CAS Number 1895849-34-9[1][2]
Excitation Maximum (λex) ~550-555 nm[2][8]
Emission Maximum (λem) ~570 nm[2][8]
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[2][7][8]
Fluorescence Quantum Yield ~0.31[8]
Solubility Water, DMSO, DMF[2]
Purity (HPLC) ≥ 95%[5]

Mechanism of Action: The Click Chemistry Reaction

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide (B81097) group on a target biomolecule.[5][6] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1]

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Trisulfo_Cy3_Alkyne This compound (with terminal Alkyne) Labeled_Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Trisulfo_Cy3_Alkyne->Labeled_Product + Azide_Molecule Azide-modified Biomolecule (e.g., Protein, DNA) Azide_Molecule->Labeled_Product + Catalyst Copper(I) [Cu(I)] (from CuSO4 + Sodium Ascorbate) Catalyst->Labeled_Product catalyzes

Figure 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Protocols

The following are detailed methodologies for labeling proteins and oligonucleotides with this compound using the CuAAC reaction. These protocols are starting points and may require optimization for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate

This protocol outlines the steps for labeling a protein population in a cell lysate where an azide-containing amino acid analogue has been metabolically incorporated.

Materials:

  • Cell lysate containing azide-modified proteins (1-5 mg/mL)

  • This compound

  • 100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water

  • 20 mM Copper(II) Sulfate (CuSO4) in water

  • Freshly prepared 300 mM Sodium Ascorbate (B8700270) in water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for preparing this compound stock)

  • Methanol (B129727)

  • 1.5 mL microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO or water. Store at -20°C, protected from light.

  • In a 1.5 mL microcentrifuge tube, combine the following:

    • 50 µL of protein lysate (1-5 mg/mL)

    • 90 µL of PBS buffer

    • 20 µL of 2.5 mM this compound solution (final concentration ~250 µM)

  • Vortex the mixture briefly.

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO4 solution and vortex briefly.

  • To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex the mixture briefly.

  • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Protein Precipitation (to remove unreacted dye):

    • Add 600 µL of ice-cold methanol to the reaction mixture.

    • Vortex briefly and centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.

    • Carefully remove and discard the supernatant.

    • Resuspend the pellet in 450 µL of ice-cold methanol and repeat the centrifugation.

    • Remove the supernatant and allow the protein pellet to air-dry for at least 15 minutes.

  • The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of a synthesized oligonucleotide containing a terminal alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-containing fluorescent dye (for comparison, though the protocol is for alkyne-oligo and azide-dye, the reverse is analogous with this compound)

  • This compound

  • 10 mM Copper(II)-TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) complex in 55% DMSO

  • 5 mM Ascorbic Acid in water (freshly prepared)

  • 2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0

  • DMSO

  • Acetone (B3395972) with 3% lithium perchlorate

  • Pressure-tight vial

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial to a concentration of 20-200 µM.

  • Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.

  • Add DMSO to a final concentration of 50% (v/v) and vortex.

  • Add the this compound stock solution to a final concentration 1.5 times that of the oligonucleotide. Vortex the mixture.

  • Add 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

  • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

  • Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

  • Incubate the reaction at room temperature overnight, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone containing 3% lithium perchlorate.

    • Mix thoroughly and incubate at -20°C for 20 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Discard the supernatant and wash the pellet with 1 mL of acetone.

    • Centrifuge again, discard the supernatant, and air-dry the pellet.

    • The labeled oligonucleotide can be further purified by HPLC or PAGE.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for metabolic labeling of cellular proteins with an azide-containing amino acid followed by fluorescent detection using this compound.

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_sample_prep Sample Preparation cluster_click_reaction Click Chemistry Labeling cluster_analysis Analysis Start Start: Culture Cells Metabolic_Labeling Incubate cells with an azide-modified amino acid (e.g., Azidohomoalanine) Start->Metabolic_Labeling Cell_Lysis Lyse cells to release azide-labeled proteins Metabolic_Labeling->Cell_Lysis Click_Reaction Perform CuAAC reaction: Add this compound, CuSO4, and Sodium Ascorbate to the lysate Cell_Lysis->Click_Reaction Purification Purify labeled proteins (e.g., precipitation) Click_Reaction->Purification Analysis Analyze labeled proteins (e.g., SDS-PAGE, Fluorescence Imaging, Mass Spectrometry) Purification->Analysis

Figure 2: Workflow for Metabolic Labeling and Detection using this compound.

Applications in Research and Drug Development

The versatility of this compound and the click chemistry platform enables a wide range of applications:

  • Proteomics: Identification and quantification of newly synthesized proteins.

  • Glycobiology: Labeling and imaging of glycans in cells and organisms.

  • Nucleic Acid Research: Fluorescent labeling of DNA and RNA for applications such as FISH (Fluorescence In Situ Hybridization) and microarray analysis.[1]

  • High-Throughput Screening: Development of fluorescent assays for drug discovery.

  • Cellular Imaging: Visualization of the localization and trafficking of biomolecules in living and fixed cells.[5][9]

  • Drug Delivery: Tracking of drug-delivery vehicles and their payloads.[9]

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its high water solubility, photostability, and reactivity in the copper(I)-catalyzed azide-alkyne cycloaddition reaction make it an invaluable reagent for researchers in molecular biology, cell biology, and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this fluorescent probe in a variety of experimental contexts.

References

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne: Structure, Properties, and Applications in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. We will delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application in labeling and visualizing biomolecules. This guide is intended to equip researchers with the necessary information to effectively integrate this compound into their experimental workflows.

Core Concepts: Chemical Structure and Physicochemical Properties

This compound is a member of the cyanine (B1664457) dye family, renowned for their brightness and photostability.[1][2] The "Trisulfo" designation indicates the presence of three sulfonate groups, which confer excellent water solubility to the molecule, a critical feature for biological applications.[2] The "Cy3" core is a polymethine dye that absorbs light in the green-yellow region of the spectrum and emits in the orange-red region.[1][3] Finally, the terminal "Alkyne" group is a bioorthogonal handle that allows for covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₃₅H₄₁N₃Na₂O₁₀S₃[2]
Molecular Weight 805.9 g/mol [2][5]
CAS Number 1895849-34-9[1][2]
Excitation Maximum (λex) ~550 nm[2]
Emission Maximum (λem) ~570 nm[2]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[2][5]
Solubility Water, DMSO, DMF[2]
Appearance Red solid
Storage Conditions -20°C, protected from light[6]

Experimental Protocols: Harnessing the Power of Click Chemistry

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules through CuAAC. This reaction is highly specific and efficient, proceeding readily in aqueous buffers with high yields and creating a stable triazole linkage.[4][7][8]

General Protocol for Labeling Azide-Modified Proteins in Solution

This protocol provides a general framework for the fluorescent labeling of a purified protein that has been modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • DMSO or DMF

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) with the this compound stock solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.

    • Prepare the copper catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the copper catalyst solution to the protein-dye mixture to a final copper concentration of 1-2 mM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which can be identified by its color and by measuring absorbance at 280 nm (for protein) and 550 nm (for Cy3).

Protocol for Metabolic Labeling and Imaging of Cellular Glycans

This protocol outlines a workflow for the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound for imaging.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Azide-modified sugar analog (e.g., N-azidoacetylmannosamine, ManNAz)

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (see below)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the culture medium with the azide-modified sugar analog (e.g., 25-50 µM ManNAz) and incubate for 24-48 hours to allow for metabolic incorporation into cellular glycans.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

  • Click Chemistry Labeling:

    • Prepare the click reaction cocktail. For a 1 mL final volume, combine:

      • 10 µL of 10 mM this compound in DMSO

      • 20 µL of 100 mM CuSO₄

      • 100 µL of 500 mM THPTA

      • 870 µL of PBS

    • Immediately before use, add 20 µL of 1 M sodium ascorbate to the cocktail and mix gently.

    • Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with wash buffer.

    • Counterstain the nuclei with DAPI in the mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy3.

Visualizing Biological Processes and Pathways

This compound is a powerful tool for visualizing a wide range of biological processes. By metabolically incorporating azide-containing building blocks into macromolecules, researchers can track their synthesis, localization, and turnover.

Experimental Workflow for Metabolic Labeling and Visualization

The following diagram illustrates a typical experimental workflow for the metabolic labeling of a biomolecule of interest with an azide-containing precursor, followed by fluorescent detection using this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_analysis Analysis start Start with cell culture metabolic_labeling Incubate with azide-modified precursor start->metabolic_labeling fixation Fixation metabolic_labeling->fixation permeabilization Permeabilization fixation->permeabilization click_reaction Click reaction with This compound permeabilization->click_reaction washing Washing click_reaction->washing imaging Fluorescence Microscopy washing->imaging

Caption: Experimental workflow for metabolic labeling and visualization.

Visualizing a Hypothetical Signaling Pathway

This compound can be used to track specific components within a signaling pathway. For instance, if a key protein in a pathway can be metabolically labeled with an azide-containing amino acid, its localization and trafficking in response to a signal can be visualized. The following diagram illustrates a hypothetical scenario where a receptor, upon ligand binding, internalizes and translocates to an endosomal compartment. This process could be visualized by labeling the receptor with this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Azide-labeled Receptor endosome Endosome with Cy3-labeled Receptor receptor->endosome Internalization & Trafficking ligand Ligand ligand->receptor Binding

Caption: Visualization of receptor internalization and trafficking.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of research applications. Its excellent water solubility, bright fluorescence, and bioorthogonal reactivity make it an ideal choice for researchers in cell biology, biochemistry, and drug development. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

An In-depth Technical Guide to the Core Mechanism of Action of Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe designed for the specific labeling of biomolecules in aqueous environments.[1][2] As a member of the cyanine (B1664457) dye family, it exhibits bright fluorescence, making it an invaluable tool in various biological and biomedical research applications.[1][2][3] This guide provides a detailed overview of its core mechanism of action, experimental protocols, and key data, serving as a comprehensive resource for professionals in the field.

The primary utility of this compound lies in its terminal alkyne group, which enables its participation in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][4][5] This reaction allows for the precise and efficient covalent labeling of azide-modified molecules, such as proteins, nucleic acids, and other biomolecules, with the fluorescent Cy3 dye.[4][6][7] The high efficiency and specificity of this reaction, which can be performed under biocompatible conditions, make this compound a powerful tool for in vitro and in vivo studies.[6][8]

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The fundamental mechanism of action of this compound is its participation in the CuAAC reaction. This reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized target molecule.[4][9] The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition.[8]

The key steps of the CuAAC mechanism are as follows:

  • Formation of Copper(I) Catalyst: The reaction is typically initiated with a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate the active copper(I) catalyst in situ.

  • Activation of the Alkyne: The copper(I) catalyst coordinates with the terminal alkyne of this compound, increasing its acidity and making it more susceptible to nucleophilic attack.

  • Cycloaddition: The azide-modified target molecule then reacts with the activated alkyne-copper complex in a [3+2] cycloaddition fashion.

  • Formation of the Triazole Ring: This concerted reaction leads to the formation of a stable, five-membered triazole ring, covalently linking the Trisulfo-Cy3 dye to the target molecule.

  • Catalyst Regeneration: The copper(I) catalyst is regenerated at the end of the catalytic cycle, allowing for efficient labeling even at low catalyst concentrations.

The bioorthogonal nature of this reaction is a significant advantage; the alkyne and azide (B81097) functional groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific and does not interfere with native cellular processes.[6][8]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Trisulfo_Cy3_Alkyne This compound (R-C≡CH) Reaction_Complex [3+2] Cycloaddition Trisulfo_Cy3_Alkyne->Reaction_Complex Azide_Molecule Azide-Modified Biomolecule (N₃-R') Azide_Molecule->Reaction_Complex Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Reducing_Agent Sodium Ascorbate (B8700270) Reducing_Agent->Cu_I Cu_I->Reaction_Complex Catalysis Labeled_Product Trisulfo-Cy3-Labeled Biomolecule (Triazole Linkage) Reaction_Complex->Labeled_Product

Figure 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and comparison with other fluorophores.

PropertyValueReference
Excitation Maximum (λex)~550-555 nm[6][10]
Emission Maximum (λem)~570 nm[6][10]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[10][11]
Molecular Weight~805.9 g/mol [11]
SolubilityWater, DMSO, DMF[10]
pH SensitivityFluorescence is pH-insensitive from pH 4 to pH 10[10]

Experimental Protocols

This section provides a general protocol for the labeling of an azide-modified protein with this compound. The specific concentrations and incubation times may need to be optimized for different target molecules and experimental setups.

Materials
  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azide-containing compounds.

  • This compound

  • Dimethylsulfoxide (DMSO) or water for stock solution preparation

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Size-exclusion chromatography column or dialysis tubing for purification

Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in water or DMSO.

    • Prepare a fresh stock solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A molar excess of the dye (e.g., 5-20 fold) over the protein is typically recommended.

    • Add the THPTA ligand to the copper(II) sulfate solution and pre-mix. This ligand helps to stabilize the copper(I) catalyst and improve reaction efficiency.

    • Add the copper(II) sulfate/THPTA solution to the protein-dye mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the Cy3 dye.

  • Purification:

    • Remove the unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

    • For size-exclusion chromatography, equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the labeled protein.

    • For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a suitable buffer.

  • Analysis:

    • Confirm the successful labeling of the target protein by methods such as SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance spectrum of the purified protein.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Prepare this compound Stock Solution D Combine Biomolecule and Dye A->D B Prepare Azide-Modified Biomolecule B->D C Prepare Catalyst & Reductant (CuSO₄/THPTA, Na-Ascorbate) E Add Catalyst Premix C->E D->E F Initiate with Reductant E->F G Incubate (1-2h, RT, Dark) F->G H Size-Exclusion Chromatography or Dialysis G->H I Collect Labeled Product H->I J SDS-PAGE with Fluorescence Scan I->J K Spectrophotometry I->K

Figure 2. General Experimental Workflow for Biomolecule Labeling.

Conclusion

This compound is a versatile and powerful fluorescent probe for the targeted labeling of biomolecules. Its core mechanism of action, the copper-catalyzed azide-alkyne cycloaddition, provides a highly specific and efficient method for covalent modification. The high water solubility and favorable photophysical properties of the Trisulfo-Cy3 moiety make it an excellent choice for a wide range of applications in molecular biology, drug development, and cellular imaging. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to advance their scientific investigations.

References

A Deep Dive into Trisulfo-Cy3-Alkyne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Trisulfo-Cy3-Alkyne has emerged as a powerful tool for fluorescently labeling and visualizing biomolecules. This water-soluble cyanine (B1664457) dye, featuring a terminal alkyne group, is instrumental in highly specific and efficient bioconjugation reactions through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This in-depth technical guide explores the core photophysical properties of this compound, provides detailed experimental protocols for its application, and illustrates its utility in biological research through conceptual diagrams.

Core Photophysical and Chemical Properties

This compound is a bright, photostable fluorescent probe characterized by its excellent water solubility, a critical feature for biological applications.[1][2] Its three sulfonate groups enhance its hydrophilicity, minimizing aggregation and non-specific binding in aqueous environments. The terminal alkyne functional group allows for its covalent attachment to azide-modified molecules with high efficiency and specificity.[3][4]

Spectral Characteristics

The fluorescence of this compound falls within the orange-red region of the visible spectrum, making it compatible with a wide range of common fluorescence microscopy and imaging systems.[1][2] Its key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)550 nm[1]
Emission Maximum (λem)570 nm[1]
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹[1][5]
Fluorescence Quantum Yield (Φ)~0.1*[6]

*Note: The quantum yield is reported for the closely related sulfo-Cyanine3 alkyne.

The high molar extinction coefficient indicates a strong ability to absorb light, contributing to its brightness. The dye is well-suited for excitation by common laser lines, such as the 532 nm or 555 nm lasers.[7]

Experimental Protocols: Labeling with this compound via CuAAC

The primary application of this compound is its conjugation to azide-containing biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient and specific, proceeding readily in aqueous buffers at room temperature.[3][8]

General Protocol for Labeling Azide-Modified Proteins

This protocol provides a starting point for the fluorescent labeling of a protein containing an azide (B81097) group. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO or DMF for dissolving the dye

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the dye in DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution (e.g., 1 mg in 100 µL of buffer). The protein concentration should ideally be at least 2 mg/mL.[9]

    • This compound stock solution (a 5-10 fold molar excess over the protein).

    • Premixed CuSO₄ and THPTA solution (add THPTA to the CuSO₄ solution at a 5:1 molar ratio). A final copper concentration of 50-250 µM is a good starting point.[10]

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.[10][11]

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the conjugate: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.

  • Characterize the conjugate: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the Cy3 dye (at 550 nm).

  • Store the conjugate: Store the purified, labeled protein under conditions appropriate for the specific protein, protected from light.

Visualizing Biological Processes

This compound is a versatile tool for visualizing a wide array of biological molecules and processes. By metabolically incorporating azide-containing precursors or using enzymatic or chemical methods to introduce azide tags, researchers can specifically label proteins, glycans, nucleic acids, and lipids.

Conceptual Workflow for Metabolic Labeling and Detection

The following diagram illustrates a general workflow for the metabolic labeling of glycoproteins with an azide-modified sugar, followed by fluorescent detection using this compound.

Metabolic_Labeling_Workflow cluster_cell Living Cell cluster_lysis Cell Lysis & Labeling cluster_analysis Analysis Azide_Sugar Azide-Modified Sugar Precursor Metabolism Cellular Metabolism Azide_Sugar->Metabolism Uptake Azide_Glycoprotein Azide-Labeled Glycoprotein Metabolism->Azide_Glycoprotein Incorporation Lysate Cell Lysate Click_Reaction CuAAC Reaction Lysate->Click_Reaction Analysis Fluorescence Imaging / Gel Electrophoresis Click_Reaction->Analysis Cy3_Alkyne This compound Cy3_Alkyne->Click_Reaction

Caption: Workflow for metabolic labeling and fluorescence detection.

Signaling Pathway Visualization

Fluorescently labeled biomolecules can be used to track their localization, interactions, and dynamics within signaling pathways. For instance, a protein involved in a specific signaling cascade can be labeled to visualize its translocation from the cytoplasm to the nucleus upon pathway activation.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Signaling Ligand Receptor Receptor Ligand->Receptor Protein_A Labeled Protein A (Inactive) Receptor->Protein_A Activation Protein_A_Active Labeled Protein A (Active) Protein_A->Protein_A_Active Protein_B Protein B Protein_A_Active->Protein_B Phosphorylation Transcription Gene Transcription Protein_A_Active->Transcription Translocation

Caption: Visualization of a signaling pathway protein.

Conclusion

This compound is a highly valuable fluorescent probe for the targeted labeling of biomolecules in complex biological systems. Its excellent water solubility, bright fluorescence, and suitability for click chemistry make it an indispensable tool for researchers in cell biology, proteomics, and drug discovery. The ability to specifically attach this fluorophore to a wide range of biomolecules opens up numerous possibilities for elucidating biological structures, functions, and pathways with high precision and sensitivity.

References

An In-depth Technical Guide to Water-Soluble Alkyne Dyes for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of water-soluble alkyne dyes tailored for click chemistry applications. It delves into their properties, provides detailed experimental protocols for their use in labeling biomolecules, and offers insights into their synthesis. The information is structured to facilitate easy comparison and implementation in a research and development setting.

Core Concepts: Click Chemistry and Water-Soluble Dyes

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of bioconjugation.[1][2] This reaction's high efficiency, specificity, and biocompatibility allow for the precise labeling of biomolecules in complex environments.[1] The reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized partner.[3]

The utility of click chemistry in biological applications is significantly enhanced by the use of water-soluble fluorescent dyes. Water solubility is crucial for labeling biomolecules in their native aqueous environments without the need for organic co-solvents that can denature proteins or disrupt cellular structures.[4] Modifications such as sulfonation are commonly employed to increase the hydrophilicity of traditional organic dyes.[5][6]

Featured Water-Soluble Alkyne Dyes: A Comparative Overview

A variety of water-soluble alkyne dyes are commercially available, each with distinct photophysical properties. The choice of dye depends on the specific application, available excitation sources, and desired emission wavelengths. Below is a summary of key quantitative data for some of the most common classes of water-soluble alkyne dyes.

Dye ClassSpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldSolubility
Cyanine Sulfo-Cy3 Alkyne555570150,000-Water, DMSO, DMF
Sulfo-Cy5 Alkyne650680250,000~0.2Water, DMSO, DMF
Sulfo-Cy5.5 Alkyne678694--Water, DMF, DMSO
Fluorescein FAM Alkyne, 5-isomer49552075,0000.92Water, DMSO, DMF
Rhodamine ROX Alkyne, 5-isomer57560284,000-DMSO, DMF

Experimental Protocols

The following sections provide detailed methodologies for the copper-catalyzed click chemistry labeling of biomolecules using water-soluble alkyne dyes.

General Workflow for Protein Labeling via CuAAC

The overall process for labeling a protein with a water-soluble alkyne dye involves introducing an azide (B81097) group into the protein, followed by the click reaction with the alkyne-functionalized dye.

G cluster_modification Protein Modification cluster_click Click Chemistry Reaction cluster_purification Purification and Analysis Azide_Introduction Introduce Azide Group (e.g., via metabolic labeling or NHS-ester chemistry) Reaction_Setup Prepare Reaction Mixture: - Azide-modified Protein - Water-Soluble Alkyne Dye - CuSO4 - Ligand (e.g., THPTA) - Reducing Agent (e.g., Sodium Ascorbate) Azide_Introduction->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Purification Purify Labeled Protein (e.g., Size Exclusion Chromatography) Incubation->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis

Workflow for Protein Labeling via Click Chemistry.

Detailed Protocol for Labeling Cell Lysates with Sulfo-Cy5 Alkyne

This protocol is adapted from a general procedure for labeling cell lysates.[7]

Materials:

  • Azide-modified protein lysate (1-5 mg/mL) in a suitable buffer (e.g., PBS).

  • Sulfo-Cy5 Alkyne (e.g., from a 10 mM stock in water or DMSO).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water).

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water).

  • Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared).

  • Phosphate-buffered saline (PBS).

  • 1.5 mL microcentrifuge tubes.

Procedure:

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following:

    • 50 µL of protein lysate (1-5 mg/mL).

    • 90 µL of PBS buffer.

    • 20 µL of 2.5 mM Sulfo-Cy5 Alkyne solution.

  • Add Ligand: Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.

  • Add Copper Catalyst: Add 10 µL of 20 mM CuSO₄ solution and vortex briefly to mix.

  • Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.

  • Incubation: Protect the reaction from light and allow it to incubate for 30 minutes at room temperature.

  • Downstream Processing: The proteins in the lysate are now labeled with Sulfo-Cy5 and are ready for downstream processing and analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Detailed Protocol for Labeling Oligonucleotides with FAM Alkyne

This protocol is a generalized procedure for labeling alkyne-modified oligonucleotides.[2][8][9]

Materials:

  • Alkyne-modified oligonucleotide dissolved in water.

  • Azide-functionalized molecule for conjugation (e.g., a small molecule or peptide with an azide group).

  • FAM Alkyne (from a 10 mM stock in DMSO).

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0).

  • DMSO.

  • Ascorbic acid solution (5 mM in water, freshly prepared).

  • Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution (10 mM in 55% DMSO).

  • Inert gas (e.g., argon or nitrogen).

  • Pressure-tight vial.

Procedure:

  • Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

  • Buffer Addition: Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

  • Add DMSO: Add DMSO to a final concentration of 50% (v/v) and vortex.

  • Add Azide: Add the azide stock solution (10 mM in DMSO) to a final concentration 1.5 times that of the oligonucleotide and vortex.

  • Add Reducing Agent: Add the required volume of 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

  • Degas: Degas the solution by bubbling with an inert gas for 30 seconds.

  • Add Catalyst: Add the required amount of 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and securely close the cap.

  • Incubation: Vortex the mixture thoroughly. If any precipitation of the azide is observed, heat the vial for 3 minutes at 80°C and vortex again. Let the reaction proceed at room temperature overnight.

  • Purification: Precipitate the labeled oligonucleotide using standard ethanol (B145695) or acetone (B3395972) precipitation methods. The purified conjugate can be further analyzed by RP-HPLC or PAGE.

Synthesis of Water-Soluble Alkyne Dyes

While many water-soluble alkyne dyes are commercially available, understanding their synthesis provides valuable insights for researchers interested in developing novel probes. The general strategy involves functionalizing a water-soluble fluorophore with a terminal alkyne group.

General Synthesis Strategy

G Start Water-Soluble Fluorophore Core Intermediate Functionalized Intermediate (e.g., with an amine or carboxylic acid) Start->Intermediate Functionalization Final_Product Water-Soluble Alkyne Dye Intermediate->Final_Product Coupling with Alkyne-containing Linker

General Synthetic Route for Water-Soluble Alkyne Dyes.

For instance, a water-soluble rhodamine derivative can be synthesized by introducing multiple carboxylic acid functionalities to the rhodamine core to enhance water solubility.[10] This carboxylated rhodamine can then be coupled to an alkyne-containing linker, such as propargylamine, using standard amide bond formation chemistry to yield the final water-soluble rhodamine alkyne dye. Similarly, water-soluble coumarin (B35378) dyes can be synthesized and subsequently functionalized with an alkyne group for click chemistry applications.[11]

Applications in Research and Drug Development

Water-soluble alkyne dyes, in conjunction with click chemistry, have a wide array of applications:

  • Fluorescent Labeling of Biomolecules: Proteins, nucleic acids, and lipids can be fluorescently tagged for visualization and tracking in vitro and in vivo.[12][13]

  • Activity-Based Protein Profiling (ABPP): These dyes are used to visualize and identify active enzymes in complex biological samples.

  • High-Throughput Screening: The robustness and reliability of click chemistry make it suitable for screening compound libraries in drug discovery.

  • In Vivo Imaging: Near-infrared emitting water-soluble alkyne dyes are particularly useful for deep-tissue imaging in animal models.

The continued development of novel water-soluble alkyne dyes with improved photophysical properties will undoubtedly expand the toolkit for researchers and accelerate discoveries in life sciences and medicine.

References

An In-Depth Technical Guide to Trisulfo-Cy3-Alkyne for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe belonging to the cyanine (B1664457) dye family.[1][2] Its core structure features a Cy3 fluorophore, which emits a bright orange-red fluorescence, and a terminal alkyne group. This alkyne moiety enables the dye to be covalently attached to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][3] The presence of three sulfonate groups significantly enhances its water solubility, making it an ideal tool for labeling biomolecules in aqueous environments with minimal use of organic co-solvents.[1] This guide provides a comprehensive overview of this compound, its properties, experimental protocols for its use in fluorescence microscopy, and its applications in biological research.

Core Properties of this compound

The utility of a fluorophore in fluorescence microscopy is dictated by its physicochemical and spectral properties. This compound is engineered for high performance in biological imaging applications.

Physicochemical Properties

The key physicochemical characteristics of this compound are its high water solubility and stability. The trisulfonation of the cyanine core prevents aggregation in aqueous buffers and reduces non-specific binding, leading to improved signal-to-noise ratios in imaging experiments.

Spectral Characteristics

This compound exhibits spectral properties characteristic of the Cy3 dye family, with an excitation maximum ideally suited for common laser lines used in fluorescence microscopy.

PropertyValueReference
Excitation Maximum (λ_ex) ~550 nm[1]
Emission Maximum (λ_em) ~570 nm[1]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[1]
Molecular Weight ~805.9 g/mol [1]
Solubility Water, DMSO, DMF[1]

Principle of Detection: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used for the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group. The detection method is based on the highly efficient and specific CuAAC click reaction. This bioorthogonal reaction forms a stable triazole linkage between the alkyne on the dye and the azide on the target biomolecule. The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Molecule Azide-modified Biomolecule Labeled_Molecule Fluorescently Labeled Biomolecule Molecule->Labeled_Molecule + Dye This compound Dye->Labeled_Molecule Cu(I) Cu(I) catalyst (from CuSO4 + Na-Ascorbate) Cu(I)->Labeled_Molecule

Figure 1. Schematic of the CuAAC reaction for labeling azide-modified biomolecules.

Experimental Protocols

The following protocols provide a general framework for using this compound to label and visualize azide-modified biomolecules in cultured cells. Optimization of incubation times and reagent concentrations may be necessary for specific cell types and experimental conditions.

Metabolic Labeling of Cellular Biomolecules with an Azide Precursor

This initial step involves introducing an azide-modified metabolic precursor to the cells, which will be incorporated into newly synthesized biomolecules such as proteins (glycoproteins), lipids, or nucleic acids.

Example: Metabolic Labeling of Glycoproteins with an Azido (B1232118) Sugar

  • Culture cells to the desired confluency on sterile coverslips in a multi-well plate.

  • Replace the normal growth medium with a medium containing the appropriate azido sugar precursor (e.g., tetraacetylated N-azidoacetylgalactosamine (GalNAz) for O-linked glycoproteins, or tetraacetylated N-azidoacetylmannosamine (ManNAz) for sialic acid-containing glycoproteins).

  • Incubate the cells for 24-72 hours under normal growth conditions to allow for the incorporation of the azido sugar into newly synthesized glycoproteins.[4]

Cell Fixation and Permeabilization
  • After metabolic labeling, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells by incubating with 3.7-4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 15 minutes at room temperature. This step is necessary for the click chemistry reagents to access intracellular targets.

  • Wash the cells three times with PBS.

Click Chemistry Reaction

Preparation of Stock Solutions:

  • This compound: Prepare a 1-2 mM stock solution in water or DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.

Click Reaction Cocktail (prepare immediately before use):

For each coverslip (e.g., in a 24-well plate, using a 500 µL reaction volume):

  • To 445 µL of PBS, add 5 µL of the this compound stock solution (final concentration: 10-20 µM).

  • Add 10 µL of the CuSO₄ stock solution (final concentration: 2 mM).

  • Add 40 µL of the Sodium Ascorbate stock solution (final concentration: 40 mM).

Labeling Procedure:

  • Remove the PBS from the wells containing the fixed and permeabilized cells.

  • Add the click reaction cocktail to each well, ensuring the coverslip is fully submerged.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

Counterstaining and Mounting
  • (Optional) Counterstain the nuclei by incubating with a DAPI or Hoechst solution in PBS for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Seal the coverslips with nail polish and allow them to dry.

Fluorescence Microscopy and Image Acquisition
  • Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm) and any counterstains used.

  • Acquire images using a sensitive camera, such as a cooled CCD or sCMOS camera.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cultured Cells on Coverslip Metabolic_Labeling Metabolic Labeling with Azide-Modified Precursor Start->Metabolic_Labeling Fixation Cell Fixation (e.g., 4% PFA) Metabolic_Labeling->Fixation Permeabilization Cell Permeabilization (e.g., 0.5% Triton X-100) Fixation->Permeabilization Click_Reaction Click Chemistry Reaction (this compound, CuSO4, Sodium Ascorbate) Permeabilization->Click_Reaction Washing Washing Steps Click_Reaction->Washing Counterstaining Counterstaining (Optional) (e.g., DAPI for nuclei) Washing->Counterstaining Mounting Mounting on Microscope Slide Counterstaining->Mounting Imaging Fluorescence Microscopy and Image Acquisition Mounting->Imaging

Figure 2. General experimental workflow for labeling and imaging biomolecules.

Applications in Research and Drug Development

This compound, in conjunction with metabolic labeling and click chemistry, provides a powerful platform for investigating a wide range of biological processes.

Visualizing Post-Translational Modifications

A primary application is the visualization of post-translationally modified proteins. For example, by using azido-sugars, researchers can specifically label and image glycosylated proteins to study changes in glycosylation patterns during cellular processes like differentiation or in disease states.[4] This is crucial in cancer research and for understanding the roles of glycoproteins in cell signaling.

Imaging Nascent RNA Synthesis

Metabolic labeling with azide-modified nucleosides, such as 5-ethynyl uridine (B1682114) (EU) which is then detected with a fluorescent azide, allows for the visualization of newly transcribed RNA. While this compound would be used to detect an azide-modified fluorophore in a multi-step process, the principle of labeling nascent biomolecules is similar. This technique can be adapted to study the dynamics of gene expression in response to various stimuli or therapeutic agents.

High-Content Screening and Drug Discovery

The robustness and specificity of the click chemistry reaction make it well-suited for high-content screening applications. Researchers can assess the effects of drug candidates on the synthesis of specific classes of biomolecules (e.g., glycoproteins, lipids) by quantifying the fluorescence intensity of this compound in treated cells.

Logical Relationship of Reagents in Click Chemistry

Reagent_Relationship Azide_Precursor Azide-Modified Metabolic Precursor Cellular_Metabolism Cellular Metabolic Pathways Azide_Precursor->Cellular_Metabolism Azide_Biomolecule Azide-Tagged Biomolecule Cellular_Metabolism->Azide_Biomolecule Click_Reaction Click Reaction Azide_Biomolecule->Click_Reaction Trisulfo_Cy3_Alkyne This compound Trisulfo_Cy3_Alkyne->Click_Reaction CuSO4 CuSO4 Cu_I Cu(I) Catalyst CuSO4->Cu_I Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu_I Reduction Cu_I->Click_Reaction Catalysis Labeled_Product Fluorescently Labeled Product for Imaging Click_Reaction->Labeled_Product

Figure 3. Logical relationship of key components in a metabolic labeling and click chemistry experiment.

Conclusion

This compound is a high-performance fluorescent probe that, when combined with the principles of bioorthogonal chemistry, offers a versatile and powerful method for visualizing a wide array of biomolecules and biological processes within cells. Its excellent water solubility, bright fluorescence, and the specificity of the click reaction make it an invaluable tool for researchers in cell biology, drug discovery, and various other fields of biomedical science. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this compound in fluorescence microscopy.

References

Core Principle: The Power of Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trisulfo-Cy3-Alkyne Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of this compound, a fluorescent probe widely used for the detection and visualization of biomolecules. It details the core labeling mechanism, provides quantitative data, and offers step-by-step experimental protocols for its use in various research contexts.

This compound is a water-soluble fluorescent dye that belongs to the cyanine (B1664457) family.[1][2][3][4] Its labeling principle is based on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry".[2][5] This highly efficient and specific bioorthogonal reaction forms a stable covalent triazole linkage between the terminal alkyne group of the Trisulfo-Cy3 molecule and an azide (B81097) group introduced into a target biomolecule.[5][6]

The term "bioorthogonal" signifies that the azide and alkyne functional groups are largely absent in biological systems and react exclusively with each other, without interfering with native cellular processes.[6][7][8] This specificity allows for the precise labeling of target molecules, such as proteins or glycans, within complex biological mixtures like cell lysates or even in living cells.[6][7] The "Trisulfo" modification refers to the presence of three sulfonate groups, which significantly enhances the water solubility of the Cy3 dye, making it highly compatible with biological experiments in aqueous buffers.[3]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Trisulfo_Cy3 This compound Labeled_Product Fluorescently Labeled Biomolecule Trisulfo_Cy3->Labeled_Product + Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Labeled_Product Copper Copper(I) Catalyst (e.g., from CuSO4 + Ascorbate) Copper->Labeled_Product Catalyzes Reaction

Figure 1. The CuAAC Click Chemistry reaction mechanism.

Data Presentation: Quantitative Properties

The photophysical and chemical properties of this compound are summarized below. These characteristics make it a bright and photostable probe suitable for a wide range of fluorescence-based applications.

PropertyValueReference(s)
Molecular Weight ~805.9 g/mol [3][4]
Excitation Maximum (λex) ~550 nm[3]
Emission Maximum (λem) ~570 nm[3]
Molar Extinction Coeff. ~150,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φ) 0.1 - 0.31 (Varies with environment and conjugation state)[9][10]
Solubility Water, DMSO, DMF[3]
Storage Conditions -20°C, desiccated and protected from light.[9]

Experimental Protocols

Successful labeling with this compound requires the target biomolecule to possess an azide group. This can be achieved either through chemical modification of purified proteins or through metabolic incorporation of azide-containing precursors in living cells.

Protocol 1: Chemical Introduction of Azide Groups onto Purified Proteins

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a purified protein with an NHS-ester-azide linker.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS Ester (or similar amine-reactive azide linker)

  • DMSO

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • NHS-Ester-Azide Preparation: Prepare a 10 mM stock solution of the Azide-PEG-NHS Ester in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved Azide-PEG-NHS Ester to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted azide linker by using a spin desalting column or by dialysis against PBS. The azide-modified protein is now ready for labeling with this compound as described in Protocol 2.[1]

Protocol 2: In Vitro Labeling of Azide-Modified Proteins (CuAAC)

This protocol is suitable for labeling purified azide-modified proteins or proteins in cell lysates.

Materials:

  • Azide-modified protein sample (from Protocol 1 or metabolic labeling)

  • This compound

  • DMSO or nuclease-free water

  • Copper(II) Sulfate (CuSO4)

  • Copper ligand (e.g., THPTA or BTTAA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Protein labeling buffer or PBS

Reagent Preparation:

  • This compound Stock (10 mM): Dissolve the dye in DMSO or water.

  • CuSO4 Stock (50 mM): Dissolve in nuclease-free water.

  • Ligand Stock (50 mM): Dissolve THPTA or BTTAA in nuclease-free water.

  • Sodium Ascorbate (B8700270) Stock (500 mM): Prepare fresh in nuclease-free water immediately before use.

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µg of cell lysate or purified protein) with PBS to a final volume of ~90 µL.

  • Add 1 µL of the 10 mM this compound stock solution (final concentration ~100 µM).

  • Add 2 µL of the 50 mM ligand stock solution.

  • Add 1 µL of the 50 mM CuSO4 stock solution.

  • Initiate the reaction by adding 1 µL of the freshly prepared 500 mM sodium ascorbate stock solution.

  • Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.

  • The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE). If needed, purify the labeled protein from excess reagents using a desalting column or protein precipitation.[11]

Protocol 3: Metabolic Labeling of Glycoproteins with Azido (B1232118) Sugars

This protocol allows for the study of glycosylation by introducing azide groups into the glycan structures of proteins in living cells.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) for sialic acids, or N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) for O-linked glycans)

  • DMSO

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Azido Sugar Preparation: Prepare a stock solution of the acetylated azido sugar in sterile DMSO.

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-72 hours under standard culture conditions. During this time, the cells will metabolize the azido sugar and incorporate it into their glycoproteins.[12]

  • Cell Harvesting: After incubation, cells can be harvested for lysis and subsequent labeling (Protocol 2) or prepared for live-cell imaging.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a relevant signaling pathway where this compound labeling is applied.

G cluster_workflow Workflow for Profiling Glycoproteins Start Start: Culture Mammalian Cells Metabolic_Labeling Step 1: Metabolic Labeling Incubate cells with Ac4ManNAz (azido sugar precursor) Start->Metabolic_Labeling Lysis Step 2: Cell Lysis Prepare protein lysate Metabolic_Labeling->Lysis Click_Reaction Step 3: Click Chemistry React lysate with this compound, CuSO4, Ligand, and Ascorbate Lysis->Click_Reaction Analysis Step 4: Analysis SDS-PAGE and In-Gel Fluorescence Scanning Click_Reaction->Analysis End End: Identify Glycoprotein (B1211001) Changes Analysis->End

Figure 2. Experimental workflow for glycoprotein analysis.

G cluster_pathway Simplified EGFR Signaling and Glycosylation Analysis cluster_analysis Glycoprotein Analysis Workflow EGF EGF Ligand EGFR EGFR (Glycoprotein) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Metabolic_Labeling 1. Metabolic Labeling with Azido Sugar EGFR->Metabolic_Labeling Glycosylation can be studied Downstream Downstream Signaling (e.g., RAS/MAPK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Click_Labeling 2. Labeling with This compound Metabolic_Labeling->Click_Labeling Detection 3. Fluorescence Detection Click_Labeling->Detection

Figure 3. EGFR signaling pathway and glycoprotein analysis.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its utility, grounded in the principles of click chemistry, allows for high specificity and efficiency in a variety of applications, from proteomics to cell imaging. The protocols and data provided in this guide offer a solid foundation for researchers to incorporate this technology into their experimental workflows for advancing drug development and the fundamental understanding of biological processes.

References

Methodological & Application

Application Notes and Protocols for Trisulfo-Cy3-Alkyne Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of azide-modified proteins with Trisulfo-Cy3-Alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." this compound is a highly water-soluble and photostable cyanine (B1664457) dye, making it an excellent choice for sensitively and specifically labeling proteins in aqueous environments.[1][2][3] The tri-sulfonate groups enhance its hydrophilicity, minimizing aggregation and non-specific binding often associated with fluorescent dyes.[4] This protocol outlines the necessary reagents, step-by-step instructions for the labeling reaction, purification of the conjugate, and methods for quantifying the labeling efficiency.

The CuAAC reaction is highly specific and efficient, creating a stable triazole linkage between the alkyne-functionalized dye and an azide-modified protein.[3][5] This bio-orthogonal reaction proceeds readily in biological samples without interfering with native functional groups.[3][5][6]

Materials and Reagents

A comprehensive list of required materials and reagents is provided in the table below, with recommended concentrations for stock solutions.

ReagentRecommended Stock ConcentrationStorage Conditions
Azide-Modified Protein1-10 mg/mL in amine-free buffer (e.g., PBS, HEPES)4°C or -20°C
This compound10 mM in nuclease-free water or DMSO-20°C, protected from light
Copper(II) Sulfate (CuSO₄)20 mM in nuclease-free waterRoom Temperature
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)100 mM in nuclease-free water-20°C
Sodium Ascorbate (B8700270)300 mM in nuclease-free water (prepare fresh)Room Temperature (use immediately)
Amine-free Buffer (e.g., PBS, pH 7.4)1X4°C
Purification Resin (e.g., size-exclusion, affinity)As per manufacturer's instructionsAs per manufacturer's instructions

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of an azide-modified protein with this compound.

  • Prepare the Protein Solution:

    • Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will interfere with some labeling chemistries, though less so with click chemistry, it is good practice to avoid them.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Prepare the Click-Labeling Cocktail:

    • In a microcentrifuge tube, combine the following reagents in the specified order. Vortex briefly after each addition.

ReagentVolume for 200 µL final reactionFinal Concentration
Azide-Modified Protein (1-5 mg/mL)50 µL0.25-1.25 mg/mL
PBS buffer (pH 7.4)90 µL-
This compound (10 mM)4 µL200 µM
THPTA (100 mM)10 µL5 mM
CuSO₄ (20 mM)10 µL1 mM
  • Initiate the Click Reaction:

    • Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.

    • Vortex the tube briefly to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

Protocol 2: Purification of the Labeled Protein

Purification is essential to remove unreacted dye and other reaction components.[7] Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.

  • Equilibrate the Column:

    • Equilibrate a desalting column with an appropriate buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Load the Sample:

    • Load the entire reaction mixture from Protocol 1 onto the equilibrated column.

  • Elute and Collect Fractions:

    • Elute the protein with the equilibration buffer.

    • The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin and elute later.

    • Collect the fractions containing the colored, labeled protein.

  • Concentrate the Labeled Protein (Optional):

    • If necessary, concentrate the purified, labeled protein using a centrifugal filter device with an appropriate molecular weight cutoff.

Quantitative Data

Table 1: Recommended Reagent Concentrations for CuAAC Labeling
ComponentStock ConcentrationFinal ConcentrationMolar Ratio (relative to Protein)
Azide-Modified Protein1-10 mg/mL~20-100 µM1
This compound10 mM200 µM2-10 fold excess
CuSO₄20 mM1 mM10-50 fold excess
THPTA100 mM5 mM5-fold excess to CuSO₄
Sodium Ascorbate300 mM15 mM15-fold excess to CuSO₄
Protocol 3: Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[1][8]

  • Measure Absorbance:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~550 nm, A_max).

  • Calculate the DOL using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    DOL = A_max / (ε_dye × Protein Concentration (M))

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at the Cy3 maximum (~550 nm).

    • CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy3, this is approximately 0.08.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_dye: Molar extinction coefficient of Trisulfo-Cy3 at its A_max (approximately 150,000 M⁻¹cm⁻¹).

Table 2: Example DOL Calculation
ParameterValue
A₂₈₀0.85
A_max (at 550 nm)0.60
ε_protein (e.g., IgG)210,000 M⁻¹cm⁻¹
ε_dye150,000 M⁻¹cm⁻¹
CF0.08
Calculated Protein Concentration 3.8 µM
Calculated DOL 1.05

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Azide-Modified Protein Azide-Modified Protein Combine Reagents Combine Reagents Azide-Modified Protein->Combine Reagents This compound This compound This compound->Combine Reagents CuSO4/THPTA Solution CuSO4/THPTA Solution CuSO4/THPTA Solution->Combine Reagents Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Combine Reagents Initiates Reaction Incubate Incubate Combine Reagents->Incubate 30-60 min Room Temp Size-Exclusion Chromatography Size-Exclusion Chromatography Incubate->Size-Exclusion Chromatography Characterize Labeled Protein Characterize Labeled Protein Size-Exclusion Chromatography->Characterize Labeled Protein Calculate DOL

Caption: Experimental workflow for this compound protein labeling.

G Protein_Azide Protein-N₃ Labeled_Protein Protein-Triazole-Trisulfo-Cy3 Protein_Azide->Labeled_Protein Dye_Alkyne This compound Dye_Alkyne->Labeled_Protein Catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) Catalyst->Labeled_Protein CuAAC Reaction

References

Application Notes and Protocols for Trisulfo-Cy3-Alkyne in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a highly water-soluble, bright, and photostable fluorescent probe designed for the detection and visualization of azide-modified biomolecules in living cells.[1][2][3][4][5] As a member of the cyanine (B1664457) dye family, Trisulfo-Cy3 exhibits a strong fluorescence emission in the red spectrum, making it an ideal candidate for various imaging applications.[6] Its terminal alkyne group enables covalent labeling of azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][3][5][7] This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of target molecules within the complex environment of a living cell.[8][9]

These application notes provide a comprehensive guide for the utilization of this compound in live cell imaging, including detailed protocols, data presentation, and visual workflows to facilitate experimental design and execution.

Key Features of this compound

PropertySpecificationReference
Solubility High in aqueous solutions[1][2][3][4]
Excitation Wavelength (max) ~550 nm[6]
Emission Wavelength (max) ~570 nm[6]
Reactive Group Terminal Alkyne[1][3][7]
Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][3][7]
Key Advantages Bright, photostable, water-soluble, bioorthogonal[3][4][6][10]

Principle of Labeling

The use of this compound in live cell imaging is predicated on the principles of bioorthogonal chemistry. The process typically involves two key steps:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide (B81097) group. This precursor is incorporated into a specific class of biomolecules (e.g., proteins, glycans, lipids) by the cell's natural metabolic pathways.

  • Click Chemistry Reaction: Following metabolic labeling, the cells are treated with this compound in the presence of a copper(I) catalyst. The alkyne group on the dye reacts specifically with the azide group on the modified biomolecules, forming a stable triazole linkage and fluorescently labeling the target.

To mitigate copper-induced cytotoxicity in live cells, the CuAAC reaction is typically performed using a copper(II) source (e.g., CuSO₄), a reducing agent to generate the active Cu(I) catalyst in situ (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) ion and reduce cellular damage.[8][9]

Experimental Protocols

Protocol 1: Live Cell Labeling of Azide-Modified Biomolecules

This protocol provides a general procedure for the fluorescent labeling of azide-modified biomolecules on the surface of live mammalian cells using this compound.

Materials:

  • Mammalian cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Aminoguanidine (B1677879)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with the azide-modified metabolic precursor in complete cell culture medium. The optimal concentration and incubation time will depend on the specific precursor and cell type and should be determined empirically. For example, for Ac₄ManNAz, concentrations of 10-50 µM for 24-48 hours are often used.[8]

  • Preparation of Click Reaction Cocktail:

    • Important: Prepare the click reaction cocktail fresh immediately before use.

    • In a microcentrifuge tube, prepare the following mixture in DPBS at 4°C:

      • Premix CuSO₄ and THPTA in a 1:5 molar ratio.

      • Add the CuSO₄:THPTA mixture to the DPBS to achieve the desired final copper concentration (e.g., 50-100 µM).

      • Add aminoguanidine to a final concentration of 1 mM.[8][9]

      • Add this compound to the desired final concentration (e.g., 5-25 µM).

      • Just before adding to the cells, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.[8][9]

    • Gently mix the solution. The reaction mixture can be incubated on ice for up to 10 minutes before use.[8]

  • Click Reaction:

    • Wash the metabolically labeled cells twice with ice-cold DPBS.

    • Aspirate the DPBS and add the freshly prepared click reaction cocktail to the cells.

    • Incubate the cells at 4°C for 5-10 minutes.[8][9] The optimal incubation time may vary and should be determined for each experimental system.

  • Washing and Imaging:

    • Aspirate the click reaction cocktail and wash the cells three times with ice-cold DPBS.

    • Replace the DPBS with pre-warmed complete cell culture medium or a suitable imaging buffer.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Quantitative Data from a Representative Live Cell Labeling Experiment

The following table summarizes typical concentration ranges and incubation times for a live cell CuAAC labeling experiment. These values should be used as a starting point for optimization.

ReagentStock ConcentrationFinal Concentration RangeIncubation TimeReference
Azide-Metabolic Precursor10 mM in DMSO10 - 50 µM24 - 48 hours[8]
This compound1 mM in DMSO or H₂O5 - 25 µM5 - 10 minutes[8][9]
CuSO₄20 mM in H₂O50 - 100 µM5 - 10 minutes[8][9]
THPTA100 mM in H₂O250 - 500 µM5 - 10 minutes[8][9]
Sodium Ascorbate100 mM in H₂O2.5 mM5 - 10 minutes[8][9]
Aminoguanidine100 mM in H₂O1 mM5 - 10 minutes[8][9]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the live cell imaging workflow using this compound.

G cluster_0 Metabolic Labeling cluster_1 Click Reaction cluster_2 Imaging Start Start Cell_Culture Culture Cells Start->Cell_Culture Add_Azide_Precursor Incubate with Azide-Metabolic Precursor Cell_Culture->Add_Azide_Precursor Incorporation Azide Incorporation into Biomolecules Add_Azide_Precursor->Incorporation Wash_1 Wash Cells Incorporation->Wash_1 Prepare_Cocktail Prepare Click Reaction Cocktail Add_Cocktail Add Cocktail to Cells Wash_1->Add_Cocktail Prepare_Cocktail->Add_Cocktail Incubate_Click Incubate at 4°C Add_Cocktail->Incubate_Click Wash_2 Wash Cells Incubate_Click->Wash_2 Add_Media Add Imaging Medium Wash_2->Add_Media Image Fluorescence Microscopy Add_Media->Image End End Image->End

Figure 1. Experimental workflow for live cell imaging with this compound.

G cluster_0 Click Reaction Cocktail Preparation DPBS DPBS (4°C) Cocktail Click Reaction Cocktail DPBS->Cocktail Cu_THPTA CuSO4:THPTA (1:5) Cu_THPTA->Cocktail Amino Aminoguanidine Amino->Cocktail Dye This compound Dye->Cocktail Ascorbate Sodium Ascorbate (add last) Ascorbate->Cocktail

Figure 2. Components of the click reaction cocktail.

Considerations for Live Cell Imaging

  • Cytotoxicity: While the use of ligands like THPTA significantly reduces copper-induced toxicity, it is crucial to assess cell viability after the labeling procedure. This can be done using standard assays such as Trypan Blue exclusion or a live/dead cell staining kit.

  • Optimization: The provided protocol is a general guideline. Optimal concentrations of the azide precursor, this compound, and click reaction components, as well as incubation times, should be determined empirically for each cell type and experimental setup to achieve the best signal-to-noise ratio while maintaining cell health.

  • Controls: To ensure the specificity of the labeling, several controls should be included:

    • Cells not treated with the azide-metabolic precursor but subjected to the click reaction to assess background fluorescence from the dye.

    • Cells treated with the azide-metabolic precursor but not the click reaction cocktail to assess any autofluorescence.

  • Imaging Conditions: To minimize phototoxicity and photobleaching during imaging, use the lowest possible laser power and exposure time that provide a sufficient signal. Time-lapse imaging should be performed with care to limit light exposure to the cells.

This compound is a powerful tool for the fluorescent labeling and imaging of a wide range of biomolecules in living cells. Its excellent water solubility, brightness, and photostability, combined with the specificity of the click chemistry reaction, enable researchers to visualize cellular components and processes with high fidelity. By following the provided protocols and considering the key experimental parameters, researchers can successfully integrate this versatile probe into their live cell imaging workflows.

References

Visualizing the Blueprint of Life: Trisulfo-Cy3-Alkyne for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a water-soluble and highly fluorescent probe that has emerged as a powerful tool for the visualization of nucleic acids in a variety of biological contexts. This bright and photostable cyanine (B1664457) dye is functionalized with an alkyne group, enabling its covalent attachment to azide-modified nucleic acids via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3] Its three sulfonate groups enhance its water solubility, making it ideal for biological applications by minimizing aggregation and non-specific binding.[4] This document provides detailed application notes and experimental protocols for the use of this compound in nucleic acid visualization, catering to researchers in molecular biology, cell biology, and drug development.

The exceptional brightness and photostability of the Cy3 fluorophore, combined with the specificity and efficiency of the click reaction, allow for sensitive and robust labeling of DNA and RNA in vitro, in fixed cells, and potentially in living organisms.[3][5] Applications range from the detection of newly synthesized nucleic acids to the tracking of viral genomes and the study of nascent RNA transcription.[6][7][8]

Physicochemical and Spectroscopic Properties

A clear understanding of the properties of this compound is crucial for designing and optimizing labeling experiments. The key characteristics are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₅H₄₁N₃Na₂O₁₀S₃[9]
Molecular Weight 805.9 g/mol [9]
Excitation Maximum (λex) ~550 nm[4][5]
Emission Maximum (λem) ~570 nm[4][5]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[4][9]
Solubility Water, DMSO, DMF[4]
Reactive Group Terminal Alkyne[2]

Key Applications in Nucleic Acid Visualization

This compound, in conjunction with metabolic labeling strategies, enables the investigation of various dynamic cellular processes involving nucleic acids.

  • Visualizing Nascent RNA Transcription: By introducing an azide-modified uridine (B1682114) analog (e.g., 5-ethynyluridine, EU) to cells, newly transcribed RNA can be specifically labeled with this compound. This allows for the visualization of transcriptional activity in different cellular compartments and in response to various stimuli.[7][10][11]

  • Tracking Viral DNA and RNA: The replication of viral genomes can be monitored by incorporating azide-modified nucleosides into the viral nucleic acids, followed by click reaction with this compound. This powerful technique facilitates the study of viral trafficking, replication dynamics, and host-pathogen interactions at the molecular level.[6][12]

  • In Situ Hybridization (ISH): While not a direct metabolic labeling approach, alkyne-modified oligonucleotide probes can be used in fluorescence in situ hybridization (FISH) protocols. Subsequent reaction with azide-functionalized Trisulfo-Cy3 would offer an alternative to using pre-labeled probes.

Experimental Protocols

The following protocols provide detailed methodologies for labeling and visualizing nucleic acids using this compound.

Protocol 1: In Vitro Labeling of Azide-Modified Oligonucleotides or DNA

This protocol describes the labeling of purified azide-containing nucleic acids with this compound.

Materials:

  • Azide-modified oligonucleotide or DNA

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate (B8700270)

  • DMSO (anhydrous)

  • Nuclease-free water

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2M, pH 7.0)

  • Purification supplies (e.g., ethanol, sodium acetate, spin columns, or HPLC)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.

    • Azide-modified Nucleic Acid: Dissolve in nuclease-free water to a desired concentration (e.g., 100 µM).

    • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in nuclease-free water.

    • THPTA/TBTA Ligand: Prepare a 200 mM stock solution in water (for THPTA) or DMSO (for TBTA).

    • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified nucleic acid (e.g., 1 nmol)

      • Nuclease-free water to a final volume of 40 µL

      • 10 µL of 2M TEAA buffer (pH 7.0)

      • 5 µL of 10 mM this compound stock solution (1.5-5 fold molar excess over the nucleic acid)

    • Vortex briefly to mix.

  • Prepare the Catalyst Solution:

    • In a separate tube, mix 1 µL of 100 mM CuSO₄ with 2 µL of 200 mM THPTA/TBTA ligand. Let it sit for a few minutes to allow complex formation.

  • Initiate the Reaction:

    • Add 10 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture.

    • Immediately add the 3 µL of the pre-mixed catalyst solution to the reaction.

    • Vortex thoroughly. The final volume should be approximately 68 µL.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. For some applications, overnight incubation may be beneficial.[13][14]

  • Purification of Labeled Nucleic Acid:

    • Purify the labeled nucleic acid to remove unreacted dye and catalyst components. This can be achieved by:

      • Ethanol precipitation: Add 3M sodium acetate (pH 5.2) to a final concentration of 0.3 M, followed by 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour and centrifuge to pellet the nucleic acid.

      • Spin column purification: Use a commercially available nucleic acid purification kit.

      • HPLC purification: For high-purity applications.

Workflow for In Vitro Nucleic Acid Labeling

A Prepare Reagents B Mix Nucleic Acid & this compound A->B C Prepare Catalyst (CuSO4 + Ligand) A->C D Add Sodium Ascorbate & Catalyst B->D C->D E Incubate (RT, 1-4h) D->E F Purify Labeled Nucleic Acid E->F G Labeled Product F->G

In Vitro Labeling Workflow
Protocol 2: Labeling Nascent RNA in Cultured Cells

This protocol details the metabolic incorporation of an azide-modified nucleoside into newly synthesized RNA in cultured cells, followed by fluorescent labeling with this compound.

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • 5-ethynyluridine (EU) or other azide-modified nucleoside

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® Cell Reaction Buffer Kit or individual components:

    • This compound (10 mM in DMSO)

    • Copper(II) sulfate (CuSO₄) solution

    • Reducing agent (e.g., Sodium Ascorbate or Click-iT® EdU reaction cocktail additive)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the azide-modified nucleoside (e.g., EU) to the culture medium at a final concentration of 0.5-1 mM.[7]

    • Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.

  • Cell Fixation and Permeabilization:

    • Remove the labeling medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

      • 385 µL PBS

      • 20 µL of 100 mM CuSO₄

      • 5 µL of 10 mM this compound

      • 50 µL of reducing agent solution (e.g., 100 mM Sodium Ascorbate)

      • Note: Commercially available kits provide optimized reaction buffers and additives.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with wash buffer.

    • If desired, counterstain the nuclei with DAPI or Hoechst 33342 (e.g., 1 µg/mL in PBS for 5 minutes).

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 and the nuclear counterstain.

Workflow for Cellular RNA Labeling

A Metabolic Labeling (e.g., EU incorporation) B Cell Fixation & Permeabilization A->B C Click Reaction with This compound B->C D Washing & Counterstaining (e.g., DAPI) C->D E Mounting & Imaging D->E F Fluorescence Microscopy E->F

Cellular RNA Labeling Workflow

Data Presentation

Quantitative data for this compound is essential for experimental design and interpretation. The following tables summarize key performance metrics.

Table 1: Photostability Comparison of Cyanine Dyes

FluorophoreRelative PhotostabilityNotes
Cy3 ModerateProne to photobleaching under intense or prolonged illumination.
Alexa Fluor 555 HighGenerally more photostable than Cy3.
ATTO 550 HighKnown for its high photostability and brightness.

Note: Photostability is highly dependent on the local environment and illumination conditions.

Table 2: Signal-to-Noise Ratio (SNR) Considerations

ParameterImpact on SNRRecommendation
Labeling Density Higher density generally increases signal.Optimize metabolic labeling time and concentration.
Background Fluorescence Reduces SNR.Use high-quality reagents and appropriate wash steps. The water solubility of Trisulfo-Cy3 helps reduce non-specific background.
Detector Settings Affects both signal and noise.Optimize detector gain and exposure time to maximize signal without saturating the detector.
Photobleaching Decreases signal over time.Use antifade reagents and minimize light exposure.

Logical Pathway for Experimental Design

The successful application of this compound for nucleic acid visualization relies on a logical progression of experimental steps. The following diagram illustrates the key decision points and workflow.

Start Define Research Question System Choose System (In Vitro, In Cell, In Vivo) Start->System InVitro In Vitro Labeling System->InVitro In Vitro InCell In Cell Labeling System->InCell In Cell InVivo In Vivo Labeling (Advanced) System->InVivo In Vivo Click Perform Click Chemistry with this compound InVitro->Click Metabolic Metabolic Labeling Strategy (e.g., EU, EdU) InCell->Metabolic InVivo->Metabolic Metabolic->Click Purify Purification Click->Purify for in vitro Image Fluorescence Imaging Click->Image for in cell/vivo Purify->Image Analyze Data Analysis Image->Analyze

Experimental Design Pathway

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescent signal Inefficient metabolic labeling.Optimize concentration and incubation time of the azide-modified nucleoside.
Inefficient click reaction.Use freshly prepared sodium ascorbate. Ensure the correct stoichiometry of reagents. Optimize reaction time.
Photobleaching.Minimize light exposure. Use antifade mounting medium.
High background fluorescence Non-specific binding of the dye.Increase the number and duration of wash steps. Include a blocking step with BSA.
Incomplete removal of unreacted dye.Ensure thorough washing after the click reaction. For in vitro labeling, ensure complete purification.
Cellular toxicity or altered morphology High concentration of labeling reagents.Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide-modified nucleoside and click chemistry reagents.
Copper catalyst toxicity.Use a copper ligand like THPTA or TBTA to chelate and reduce copper toxicity. Minimize incubation time with the click reaction cocktail.

Conclusion

This compound is a versatile and robust fluorescent probe for the specific and sensitive visualization of nucleic acids. Its water solubility, bright fluorescence, and compatibility with the highly efficient click chemistry make it an invaluable tool for a wide range of applications in molecular and cellular biology. By following the detailed protocols and considering the experimental design principles outlined in this document, researchers can effectively employ this compound to gain deeper insights into the dynamic world of nucleic acids.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules.[1] This reaction forms a stable triazole linkage between an alkyne and an azide, proving invaluable for bioconjugation, labeling, and detection of biomolecules.[2][3] Trisulfo-Cy3-Alkyne is a water-soluble, bright, and photostable cyanine (B1664457) dye containing a terminal alkyne group, making it an ideal fluorescent probe for labeling azide-modified biomolecules via CuAAC.[4][5] Its high water solubility, conferred by the three sulfonate groups, minimizes aggregation and background fluorescence in aqueous biological matrices.[6][7]

These application notes provide detailed protocols and technical information for the successful use of this compound in copper-catalyzed click chemistry for labeling proteins, nucleic acids, and other biomolecules.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Weight761.92 g/mol (protonated)[8]
Excitation Maximum (λex)~550 nm[5][9]
Emission Maximum (λem)~570 nm[5][9]
Extinction Coefficient150,000 M⁻¹cm⁻¹[5][8]
Purity (HPLC)≥ 95%[3]
SolubilityWater, DMSO, DMF[5][8]
Storage-20°C, desiccated[5][8]
Table 2: Recommended Reagent Concentrations for CuAAC
ReagentStock ConcentrationFinal Concentration
Azide-modified Biomolecule1-10 mM50-500 µM
This compound1-10 mM in DMSO or water1.5-2 equivalents relative to the biomolecule
Copper(II) Sulfate (CuSO₄)20 mM in water0.1-1 mM
THPTA (ligand)100 mM in water5 equivalents relative to CuSO₄
Sodium Ascorbate (B8700270) (reducing agent)100 mM in water (freshly prepared)5-10 mM

Experimental Protocols

General Workflow for CuAAC Labeling

The following diagram outlines the general workflow for labeling an azide-modified biomolecule with this compound.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis prep_bio Prepare Azide-modified Biomolecule mix Combine Biomolecule, Dye, Ligand, and CuSO4 prep_bio->mix prep_dye Prepare this compound Stock Solution prep_dye->mix prep_cu Prepare CuSO4 Stock Solution prep_cu->mix prep_ligand Prepare THPTA Stock Solution prep_ligand->mix prep_reductant Prepare Fresh Sodium Ascorbate Solution initiate Initiate Reaction with Sodium Ascorbate prep_reductant->initiate mix->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Labeled Biomolecule (e.g., SEC, Dialysis, Precipitation) incubate->purify analyze Analyze Labeled Product (e.g., SDS-PAGE, Spectroscopy) purify->analyze

Caption: General workflow for biomolecule labeling using CuAAC.

Detailed Protocol for Protein Labeling

This protocol provides a detailed methodology for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, HEPES, pH 7.4)

  • This compound

  • Anhydrous DMSO or nuclease-free water

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette

  • Reaction tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or nuclease-free water.

    • Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 100 mM stock solution of THPTA in nuclease-free water.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Azide-modified protein solution (to a final concentration of 100 µM).

      • This compound stock solution (to a final concentration of 150-200 µM).

      • THPTA stock solution (to a final concentration of 500 µM).

      • CuSO₄ stock solution (to a final concentration of 100 µM).

    • Vortex the mixture gently.

  • Reaction Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification of the Labeled Protein:

    • Remove the excess dye and catalyst components by purifying the labeled protein.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method. Equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions corresponding to the protein.

    • Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., 1 L of PBS) with several buffer changes over 24-48 hours.

    • Acetone (B3395972) Precipitation (for oligonucleotides): Add at least a 4-fold volume of cold acetone to the reaction mixture, mix well, and incubate at -20°C for at least 20 minutes. Centrifuge to pellet the labeled oligonucleotide, wash with acetone, and dry the pellet.[2]

  • Analysis and Storage:

    • Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning or by UV-Vis spectroscopy.

    • Store the purified, labeled protein at 4°C or -20°C, protected from light.

Signaling Pathways and Logical Relationships

The CuAAC Reaction Mechanism

The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a defined catalytic cycle. The active Cu(I) species is generated in situ from Cu(II) by a reducing agent, typically sodium ascorbate. A ligand, such as THPTA, stabilizes the Cu(I) oxidation state and prevents side reactions.

G cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Active_Catalyst [Cu(I)-THPTA] Complex CuI->Active_Catalyst Ligand THPTA Ligand Ligand->Active_Catalyst Copper_Acetylide Copper Acetylide Intermediate Active_Catalyst->Copper_Acetylide Alkyne This compound Alkyne->Copper_Acetylide Azide Azide-Biomolecule Metallacycle Copper Metallacycle Azide->Metallacycle Copper_Acetylide->Metallacycle Triazole_Product Trisulfo-Cy3-Triazole-Biomolecule Metallacycle->Triazole_Product Triazole_Product->Active_Catalyst Regenerates Catalyst

Caption: Simplified mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Inactive catalystPrepare sodium ascorbate solution fresh for each experiment. Degas solutions to remove oxygen. Ensure the correct ligand-to-copper ratio (typically 5:1).
Low reactant concentrationIncrease the concentration of the this compound (e.g., 2- to 10-fold molar excess). Optimize the concentrations of all reaction components.
Interfering substances in the bufferAvoid Tris-based buffers which can chelate copper. Use PBS or HEPES. Remove reducing agents like DTT from the protein sample before the reaction.
High Background Excess unreacted dyeEnsure thorough purification of the labeled biomolecule using an appropriate method like SEC or dialysis.
Precipitation Poor solubility of reactantsThis compound is highly water-soluble, so precipitation of the dye is unlikely. If the biomolecule precipitates, optimize buffer conditions (pH, ionic strength).

References

Application Notes and Protocols for Trisulfo-Cy3-Alkyne Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the conjugation of Trisulfo-Cy3-Alkyne to azide-modified biomolecules. The protocols outlined below leverage the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This method facilitates the precise and stable labeling of a wide range of biomolecules, including proteins and nucleic acids, with the bright and photostable Trisulfo-Cy3 fluorescent dye.

Introduction to this compound

This compound is a water-soluble cyanine (B1664457) dye featuring a terminal alkyne group.[1][2][3][4] This key functional group enables its covalent attachment to molecules containing an azide (B81097) moiety through the CuAAC reaction. The trisulfonated nature of the dye enhances its water solubility, making it ideal for bioconjugation reactions in aqueous buffers.[5] Trisulfo-Cy3 is a bright and photostable fluorophore with excitation and emission maxima at approximately 550 nm and 570 nm, respectively, making it compatible with a wide array of fluorescence-based detection systems.[1][2]

The CuAAC reaction is highly specific, rapid, and can be performed under mild, biocompatible conditions, ensuring the integrity of sensitive biomolecules.[6][7][] The resulting triazole linkage is highly stable, providing a robust connection between the dye and the target molecule.[4][7]

Experimental Workflow Overview

The general workflow for this compound conjugation involves the preparation of reagents, the conjugation reaction itself, purification of the conjugate, and subsequent characterization. The key steps are outlined in the diagram below.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Dye, Biomolecule, Catalysts) prep_biomolecule Prepare Azide-Modified Biomolecule reaction Perform CuAAC 'Click' Reaction prep_biomolecule->reaction purify Purify Conjugate (e.g., SEC, Dialysis) reaction->purify characterize Characterize Conjugate (e.g., Spectroscopy, Gel Electrophoresis) purify->characterize dol Calculate Degree of Labeling (DOL) characterize->dol

Figure 1: General experimental workflow for this compound conjugation.

Quantitative Data Summary

Successful conjugation is dependent on several factors, including the molar ratios of reactants and reaction conditions. The following tables provide recommended starting parameters for the conjugation of this compound to proteins and oligonucleotides.

Table 1: Recommended Reagent Concentrations and Ratios for Protein Conjugation

ParameterRecommended ValueNotes
Azide-Modified Protein Concentration1-5 mg/mLHigher concentrations can improve reaction efficiency.
This compound to Protein Molar Ratio10:1 to 20:1This may require optimization depending on the protein and number of azide sites.[9]
Copper(II) Sulfate (B86663) (CuSO₄) Concentration0.25 mM (final)A stock solution of 20-100 mM in water is recommended.[7]
Ligand (e.g., THPTA) to Copper Ratio2:1 to 5:1The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule.[1][7]
Sodium Ascorbate (B8700270) Concentration5 mM (final)Use a freshly prepared stock solution (e.g., 100 mM in water).[7]

Table 2: Recommended Reagent Concentrations and Ratios for Oligonucleotide Conjugation

ParameterRecommended ValueNotes
Alkyne-Modified Oligonucleotide Concentration20 - 200 µM
This compound to Oligonucleotide Molar Ratio1.5:1 to 10:1A lower excess is often sufficient for oligonucleotides.
Copper(II)-TBTA Complex Concentration0.5 mM (final)A pre-mixed stock solution is recommended.[10]
Sodium Ascorbate Concentration0.5 mM (final)Use a freshly prepared stock solution.[10]

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to azide-modified proteins and oligonucleotides.

Protocol 1: Conjugation of this compound to an Azide-Modified Protein

This protocol describes the labeling of a protein containing azide functional groups with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • Purification column (e.g., Sephadex G-25)[11]

  • Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.[12]

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh.[7]

  • Protein Preparation:

    • Dissolve or exchange the azide-modified protein into the reaction buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein solution and the this compound stock solution to achieve the desired molar ratio (e.g., 10:1 dye to protein).

    • Prepare a premixed catalyst solution by combining the CuSO₄ stock and the THPTA ligand stock in a 1:5 molar ratio (e.g., for a 250 µM final Cu concentration, add 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to the reaction mixture).[7]

    • Add the catalyst premix to the protein-dye mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.[13]

  • Purification of the Conjugate:

    • Purify the Trisulfo-Cy3-labeled protein from excess dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[11][14] The first colored fraction will be the labeled protein.

    • Alternatively, dialysis can be used for purification.[13]

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~550 nm (the absorbance maximum of Cy3).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ( (A_280 - (A_max × CF)) × ε_dye ) Where:

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of Trisulfo-Cy3 at its absorbance maximum (~150,000 cm⁻¹M⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3).

Protocol 2: Conjugation of this compound to an Azide-Modified Oligonucleotide

This protocol details the labeling of an azide-modified oligonucleotide with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Click Chemistry Buffer (containing copper salt and ligand, or prepare a custom buffer)

  • Sodium Ascorbate

  • Acetone (B3395972) and Lithium Perchlorate (B79767) (for precipitation) or HPLC system for purification

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II)-TBTA Stock (10 mM): Dissolve 50 mg of copper(II) sulfate pentahydrate in 10 mL of deionized water. Dissolve 116 mg of TBTA ligand in 11 mL of DMSO. Mix the two solutions.[10]

    • Sodium Ascorbate (50 mM): Prepare a fresh solution in deionized water.[15]

  • Oligonucleotide Preparation:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a suitable concentration (e.g., 100 µM).

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the oligonucleotide solution.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 1.5 to 5-fold excess over the oligonucleotide).[10]

    • Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.[10]

    • (Optional but recommended) Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[10]

    • Incubate the reaction at room temperature for 8-16 hours in the dark.[15][16]

  • Purification of the Conjugate:

    • Precipitation: Add 1 volume of 2M lithium perchlorate solution per 5 volumes of the reaction mixture. Then add acetone to a final volume of 2 mL. Incubate at -20°C for 20 minutes. Centrifuge to pellet the labeled oligonucleotide, wash with acetone, and air dry.[15]

    • HPLC: Alternatively, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and purity of the labeled oligonucleotide using techniques such as UV-Vis spectroscopy, mass spectrometry, or gel electrophoresis.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical principle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product biomolecule Azide-Modified Biomolecule catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) biomolecule->catalyst dye This compound dye->catalyst product Stable Triazole Linkage (Trisulfo-Cy3 Conjugate) catalyst->product

Figure 2: Principle of the CuAAC reaction for bioconjugation.

References

Trisulfo-Cy3-Alkyne: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy3-Alkyne is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group, making it an ideal tool for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3][4] Its bright fluorescence and high photostability make it a valuable fluorophore for various imaging applications.[4][5] In the realm of super-resolution microscopy, particularly in Stochastic Optical Reconstruction Microscopy (STORM), Trisulfo-Cy3 plays a crucial role as a photoswitchable activator dye. When paired with a reporter dye, such as Alexa Fluor 647 or Cy5, it enables the precise control of stochastic single-molecule fluorescence required for reconstructing images with nanoscale resolution.[6][7][8]

This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy, with a focus on its application in dSTORM (direct STORM).

Principle of dSTORM using this compound

In a typical dSTORM experiment using an activator-reporter pair, the reporter dye (e.g., Alexa Fluor 647) is initially excited and then driven into a stable dark state. The activator dye, Trisulfo-Cy3, is then briefly excited with a lower wavelength laser (e.g., 532 nm or 561 nm). This excitation of the activator facilitates the return of the nearby reporter dye from its dark state back to a fluorescently active state.[6][7] This process allows for the stochastic activation of a sparse subset of reporter molecules at any given time, enabling their precise localization. By repeating this cycle thousands of times, a super-resolved image is constructed.

dSTORM_Principle cluster_reporter Reporter Dye (e.g., Alexa Fluor 647) cluster_activator Activator Dye (Trisulfo-Cy3) Reporter_On Fluorescent State Reporter_Dark Dark State Reporter_On->Reporter_Dark Excitation Laser (e.g., 647 nm) Reporter_Dark->Reporter_On Reactivation Activator_Ground Ground State Activator_Excited Excited State Activator_Ground->Activator_Excited Activation Laser (e.g., 561 nm) Activator_Excited->Reporter_Dark Energy Transfer

Quantitative Data

The photophysical properties of cyanine dyes are critical for the quality of super-resolution images. While specific quantitative data for this compound in dSTORM buffers is not extensively published, the data for Cy3 provides a strong reference.

PropertyValueNotes
Excitation Maximum (Absorbance) ~550 nm[5]
Emission Maximum ~570 nm[5]
Extinction Coefficient ~150,000 cm⁻¹M⁻¹[8]
Role in dSTORM Activator Dye[6][7]
Paired Reporter Dyes Alexa Fluor 647, Cy5, Cy5.5, Cy7[6][8]

Experimental Protocols

Protocol 1: Click Chemistry Labeling of Azide-Modified Biomolecules

This protocol describes the labeling of a biomolecule containing an azide (B81097) group with this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody, or nucleic acid)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (dimethyl sulfoxide)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in DMSO to a final concentration of 10 mM.

    • Copper(II) sulfate: Prepare a 50 mM stock solution in water.

    • THPTA: Prepare a 250 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

  • Prepare the Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with PBS.

    • Add this compound solution. A 2-5 fold molar excess of the dye over the biomolecule is a good starting point.

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Separate the labeled biomolecule from unreacted dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled biomolecule.

Click_Chemistry_Workflow Start Start: Azide-Modified Biomolecule & this compound Prepare_Stocks Prepare Stock Solutions (Dye, CuSO4, Ligand, Ascorbate) Start->Prepare_Stocks Mix_Reagents Mix Biomolecule and Dye in PBS Prepare_Stocks->Mix_Reagents Add_Catalyst Add Premixed CuSO4/Ligand Mix_Reagents->Add_Catalyst Initiate Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate at RT (1-2h) Protected from Light Initiate->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify End End: Labeled Biomolecule Purify->End

Protocol 2: Immunofluorescence Staining for dSTORM Imaging

This protocol details the staining of fixed cells for two-color dSTORM using a primary antibody and secondary antibodies labeled with Trisulfo-Cy3 (activator) and a reporter dye (e.g., Alexa Fluor 647).

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody

  • Secondary antibody labeled with this compound and a reporter dye (prepared using Protocol 1 or purchased pre-labeled)

  • dSTORM imaging buffer (e.g., GLOX buffer with an oxygen scavenging system and a thiol)

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes (for intracellular targets).

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Post-Fixation:

    • (Optional but recommended) Post-fix the cells with 4% PFA for 10 minutes to crosslink the antibodies.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslip on a microscope slide with dSTORM imaging buffer.

    • Proceed with dSTORM imaging.

dSTORM_Staining_Workflow Start Start: Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Trisulfo-Cy3-Reporter Labeled) Primary_Ab->Secondary_Ab Post_Fix Post-Fixation (Optional) Secondary_Ab->Post_Fix Imaging Mount in dSTORM Buffer and Image Post_Fix->Imaging

Considerations for Super-Resolution Imaging

  • Labeling Density: Achieving an optimal labeling density is crucial for high-quality STORM images. Too low a density will result in a poorly defined structure, while too high a density can lead to overlapping signals that cannot be resolved.

  • Choice of Reporter Dye: The choice of the reporter dye will determine the excitation and emission wavelengths for imaging. Alexa Fluor 647 is a commonly used and well-characterized reporter for dSTORM.[8]

  • Imaging Buffer: The composition of the dSTORM imaging buffer is critical for efficient photoswitching and minimizing photobleaching. Typically, these buffers contain an oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol or mercaptoethylamine).[9]

  • Laser Power: The power of the activation and excitation lasers needs to be carefully optimized to achieve a suitable density of single-molecule events per frame.

Conclusion

This compound is a versatile and powerful tool for super-resolution microscopy. Its water solubility and alkyne functionality allow for straightforward and specific labeling of biomolecules via click chemistry.[1][2] When used as an activator dye in dSTORM, it enables the high-precision localization of a paired reporter dye, facilitating the reconstruction of cellular structures with nanoscale resolution.[6][7] The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their super-resolution imaging experiments.

References

Troubleshooting & Optimization

Technical Support Center: Trisulfo-Cy3-Alkyne Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trisulfo-Cy3-Alkyne for fluorescent labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a water-soluble fluorescent dye containing a terminal alkyne group.[1][2][3] This alkyne functional group allows it to be covalently attached to molecules containing an azide (B81097) group through a click chemistry reaction.[1] The Trisulfo-Cy3 component is a bright and photostable cyanine (B1664457) dye that fluoresces in the red region of the visible spectrum.[1][2] Its water solubility makes it suitable for labeling biomolecules in aqueous buffers.[1]

Q2: What are the excitation and emission wavelengths for Trisulfo-Cy3?

A2: The approximate excitation maximum for Trisulfo-Cy3 is 550 nm, and its emission maximum is around 570 nm.[2][4]

Q3: What is the principle of this compound labeling?

A3: The labeling reaction is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the alkyne group on the Trisulfo-Cy3 molecule specifically and efficiently reacts with an azide group on a target molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage.[3][4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[4][5]

Q4: What are the key components of a this compound labeling reaction?

A4: A typical CuAAC reaction for labeling includes:

  • Azide-modified biomolecule: The target molecule to be labeled.

  • This compound: The fluorescent probe.

  • Copper(I) catalyst: Often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[6]

  • Reducing agent: Typically sodium ascorbate (B8700270), to reduce Cu(II) to the active Cu(I) state.[7][8]

  • Copper-chelating ligand: Such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, to stabilize the Cu(I) catalyst and improve reaction efficiency.[7][9]

Q5: How should I store this compound?

A5: this compound should be stored at -20°C in the dark and protected from moisture.[2][10] Stock solutions, typically prepared in an organic solvent like DMSO or DMF, should also be stored at -20°C or -80°C and protected from light.[11][12] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guides

Problem 1: No or Low Fluorescent Signal

Q: I am not seeing any fluorescent signal, or the signal is very weak. What could be the problem?

A: This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot the problem.

  • Inefficient Click Reaction: The core of the labeling process is the click reaction. If this reaction is inefficient, you will have a low degree of labeling.

    • Inactive Catalyst: The active catalyst is Copper(I). Oxygen in the solution can oxidize Cu(I) to the inactive Cu(II) state.[13]

      • Solution: Always use freshly prepared sodium ascorbate solution.[13] Degassing your reaction buffer to remove dissolved oxygen can also help.[13] Ensure you are using a copper-stabilizing ligand in sufficient excess (e.g., 5-10 fold) over the copper sulfate.[9]

    • Low Reactant Concentrations: Click reactions are dependent on the concentration of the reactants.[13]

      • Solution: Increase the concentration of the this compound probe. A 2- to 10-fold molar excess over the azide-labeled biomolecule is a good starting point.[13] You can also optimize the concentrations of the copper, ligand, and reducing agent.[13]

    • Incorrect Reagent Ratios: The ratio of ligand to copper is crucial for protecting the catalyst.

      • Solution: A 5:1 ligand to copper ratio is often recommended to protect the Cu(I) catalyst.[13]

  • Issues with the Labeled Molecule:

    • Low Incorporation of Azide: If the azide group was not efficiently incorporated into your target biomolecule, there will be nothing for the this compound to react with.

      • Solution: Verify the successful incorporation of the azide into your biomolecule using an independent method if possible.

    • Precipitation of the Labeled Molecule: Modifying a biomolecule with a dye can sometimes lead to precipitation, especially if the degree of labeling is too high.[14]

      • Solution: Try lowering the molar ratio of the dye to your molecule during the labeling reaction to reduce the degree of labeling.[14]

  • Fluorescence Quenching:

    • Dye-Dye Quenching: If too many dye molecules are attached to a single biomolecule, they can quench each other's fluorescence, leading to a lower-than-expected signal.[14][15]

      • Solution: Reduce the molar excess of this compound used in the labeling reaction to achieve a lower degree of labeling (DOL).

    • Environmental Quenching: The local environment around the dye can affect its fluorescence.[14]

      • Solution: This can be difficult to control, but sometimes changing the buffer conditions (pH, ionic strength) can help.

  • Imaging and Detection Issues:

    • Incorrect Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or imager are appropriate for Cy3.[16]

    • Photobleaching: Cy3, like all fluorescent dyes, can be susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[17]

      • Solution: Use an anti-fade mounting medium if possible and minimize the exposure time to the excitation light.[16]

Problem 2: High Background Signal

Q: My images have a high, non-specific background fluorescence. How can I reduce it?

A: High background can obscure your specific signal and make data interpretation difficult. Here are the common causes and solutions:

  • Excess Unbound Dye: The most common cause of high background is the presence of unreacted this compound that was not removed after the labeling reaction.[9][18]

    • Solution: Thorough purification of the labeled conjugate is critical. Methods like size-exclusion chromatography (e.g., Sephadex G25), dialysis, or precipitation (e.g., with acetone) can be used to remove free dye.[5][9][19] Increasing the number and duration of wash steps after labeling can also help.[20][21]

  • Non-Specific Binding of the Dye: The fluorescent probe may non-specifically adhere to surfaces or other molecules in your sample.[9][22]

    • Solution:

      • Decrease the concentration of the this compound probe used in the reaction.[9]

      • Include a blocking agent like Bovine Serum Albumin (BSA) in your buffers, especially for cell-based imaging.[9]

      • Increase the number and duration of washing steps after the labeling reaction.[20]

  • Reagent Impurities: Impurities in the alkyne or azide reagents can contribute to background signals.[9]

    • Solution: Use high-quality, purified reagents.

  • Autofluorescence: Biological samples themselves can have intrinsic fluorescence (autofluorescence), which can contribute to background.[16][20]

    • Solution:

      • Image an unstained control sample to determine the level of autofluorescence.[16][20]

      • If autofluorescence is high, you may need to use spectral unmixing techniques or choose a dye in a different spectral range if possible.

  • Copper-Mediated Fluorescence: Copper ions themselves can sometimes contribute to background fluorescence.[9]

    • Solution: Ensure you are using a copper-chelating ligand (like THPTA or BTTAA) in sufficient excess.[9] A final wash with a chelator like EDTA can also help remove residual copper.[9]

Data Presentation

Table 1: Recommended Reagent Concentrations for a Typical CuAAC Labeling Reaction

ReagentTypical Concentration RangeKey Considerations
Azide-modified BiomoleculeVaries depending on the experimentThe starting point for concentration calculations.
This compound2-10 molar excess over the azideHigher excess can drive the reaction but may increase background.
Copper(II) Sulfate (CuSO₄)50 - 100 µM[7]The source of the copper catalyst.
Copper-chelating Ligand (e.g., THPTA)5-10 fold molar excess over CuSO₄[7][9]Protects the Cu(I) catalyst and improves reaction kinetics.
Sodium Ascorbate0.5 - 1.0 mM (5-10 fold molar excess over CuSO₄)Should be prepared fresh to act as an efficient reducing agent.[13]

Experimental Protocols

Protocol: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and experimental setup.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris, as they can interfere with some labeling chemistries.[13]

  • This compound

  • DMSO or DMF (anhydrous)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 5-fold molar excess over the protein).

    • In a separate tube, premix the CuSO₄ and THPTA solutions. For example, mix 2.5 µl of 20 mM CuSO₄ and 5.0 µl of 50 mM THPTA.[23]

    • Add the premixed CuSO₄/THPTA solution to the protein-dye mixture to a final copper concentration of 50-100 µM.[7][23]

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 1 mM.

    • Gently mix the reaction and protect it from light.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. The optimal time may need to be determined empirically.

  • Purification:

    • Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column (e.g., a pre-packed Sephadex G-25 column).

    • Collect the fractions containing the labeled protein (the colored band that elutes first).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy3 dye (at ~550 nm).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Biomolecule reaction_mixture Combine Reactants & Initiate azide_protein->reaction_mixture cy3_alkyne This compound Stock Solution cy3_alkyne->reaction_mixture catalyst_mix CuSO4/Ligand Premix catalyst_mix->reaction_mixture reducing_agent Fresh Sodium Ascorbate reducing_agent->reaction_mixture incubation Incubate (RT, 1-2h) reaction_mixture->incubation purification Remove Free Dye (e.g., SEC) incubation->purification analysis Characterization (DOL, Activity) purification->analysis

Caption: Experimental workflow for this compound labeling.

troubleshooting_workflow cluster_low_signal Low Signal Troubleshooting cluster_high_background High Background Troubleshooting start Start Troubleshooting check_signal Observe Experimental Result start->check_signal low_signal No / Low Signal check_signal->low_signal Weak/No Fluorescence high_background High Background check_signal->high_background Poor S/N Ratio good_result Good Signal-to-Noise check_signal->good_result Clear Signal check_reaction Verify Click Reaction (Catalyst, Reagents) low_signal->check_reaction check_purification Improve Purification (Remove Free Dye) high_background->check_purification check_dol Check Degree of Labeling (DOL) check_reaction->check_dol check_imaging Confirm Imaging Setup check_dol->check_imaging optimize_dye_conc Reduce Dye Concentration check_purification->optimize_dye_conc check_autofluorescence Assess Autofluorescence optimize_dye_conc->check_autofluorescence

Caption: Troubleshooting decision tree for labeling experiments.

References

Optimizing Trisulfo-Cy3-Alkyne Concentration for Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Trisulfo-Cy3-Alkyne for various labeling applications. Find troubleshooting tips for common issues and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble fluorescent dye containing a terminal alkyne group.[1][2] This alkyne group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4] Its high water solubility, brightness, and photostability make it an excellent choice for labeling biomolecules such as proteins and nucleic acids in aqueous environments.

Q2: What is the optimal concentration of this compound to use for labeling?

The optimal concentration of this compound can vary significantly depending on the specific application, the biomolecule being labeled, and the experimental conditions. A general recommendation for cell lysate labeling is to start with a final concentration of 20 µM and optimize within a range of 2 µM to 40 µM. For labeling of azide-modified lipids in fixed cells, concentrations can be optimized in the range of 0.5 µM to 50 µM.[5] It is always recommended to perform a titration to determine the optimal concentration for your specific experiment to achieve the best signal-to-noise ratio.

Q3: Can I use this compound for labeling live cells?

Yes, this compound can be used for live-cell labeling. The high water solubility of the trisulfonated Cy3 dye makes it suitable for use in aqueous cell culture media. However, it is important to optimize the concentration and incubation time to minimize potential cytotoxicity from the dye or the copper catalyst used in the click reaction. For live-cell imaging with other alkyne-dyes, concentrations in the range of 5 to 30 µM have been used.[6]

Q4: What are the key components of the click chemistry reaction for labeling with this compound?

The key components for a successful copper-catalyzed click chemistry reaction are:

  • This compound: The fluorescent labeling reagent.

  • Azide-modified biomolecule: Your target molecule (e.g., protein, nucleic acid) that has been functionalized with an azide group.

  • Copper(I) catalyst: Typically generated in situ from a copper(II) sulfate (B86663) (CuSO₄) salt and a reducing agent.[7]

  • Reducing agent: Commonly sodium ascorbate (B8700270), to reduce Cu(II) to the active Cu(I) state.[7]

  • Copper-chelating ligand: Such as THPTA or BTTAA, to stabilize the Cu(I) ion, prevent its oxidation, and increase reaction efficiency.[7][8]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Weak or No Signal Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II).[7]Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Degas solutions to remove oxygen.[7]
Suboptimal Reagent Concentration: The concentration of this compound, the azide-modified molecule, or the copper catalyst may be too low.Perform a titration of the this compound and copper catalyst to find the optimal concentrations. A slight excess of the alkyne dye may be beneficial.[7]
Inefficient Labeling Reaction: Reaction time may be too short, or the temperature may be too low.Increase the incubation time of the click reaction. While the reaction is typically performed at room temperature, gentle warming might improve efficiency for some substrates.
Issues with the Azide-Modified Biomolecule: The azide modification of the target biomolecule may have been unsuccessful or the molecule may have degraded.Verify the successful incorporation of the azide group using an alternative detection method if possible. Ensure proper storage and handling of the azide-modified molecule.
High Background Excess this compound: Too high a concentration of the fluorescent dye can lead to non-specific binding.[9]Reduce the concentration of this compound used in the labeling reaction.[10]
Insufficient Washing: Unbound dye molecules may not have been adequately removed.[9]Increase the number and duration of washing steps after the labeling reaction. Use a suitable wash buffer, which may include a mild detergent like Tween-20 for fixed cell applications.
Cell Autofluorescence: Some cell types exhibit natural fluorescence, which can contribute to background signal.[9]Image an unlabeled control sample to assess the level of autofluorescence. If significant, consider using a quencher or selecting a different fluorescent channel if possible.
Precipitation of Reagents: The dye or other reaction components may have precipitated out of solution.Ensure all components are fully dissolved before starting the reaction. For non-sulfonated dyes, an organic co-solvent might be needed, but this compound's water solubility should minimize this issue.[11]

Experimental Protocols

In Vitro Protein Labeling with this compound

This protocol provides a general guideline for labeling an azide-modified protein with this compound.

Recommended Starting Concentrations:

ReagentStock ConcentrationFinal Concentration
Azide-Modified Protein1-5 mg/mL10-50 µM
This compound1-10 mM in water or DMSO1.5 - 3x molar excess over protein
Copper(II) Sulfate (CuSO₄)20 mM in water50-100 µM[12]
THPTA Ligand50 mM in water250-500 µM (5x molar excess over Cu)[12]
Sodium Ascorbate100 mM in water (prepare fresh)1-5 mM

Protocol:

  • Prepare Stock Solutions: Prepare fresh stock solutions of all reagents as indicated in the table above.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Add this compound: Add the desired volume of the this compound stock solution to the protein solution and mix gently.

  • Prepare Catalyst Premix: In a separate tube, mix the Copper(II) Sulfate and THPTA ligand solutions. Let this mixture stand for a few minutes.

  • Initiate the Reaction: Add the catalyst premix to the protein-dye mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from unreacted dye and other reaction components using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.

Labeling of Fixed Cells with this compound

This protocol is for labeling azide-modified components within fixed cells for fluorescence microscopy.

Recommended Starting Concentrations:

ReagentStock ConcentrationFinal Concentration
This compound1-10 mM in water or DMSO2-20 µM
Copper(II) Sulfate (CuSO₄)20 mM in water100-200 µM
THPTA Ligand50 mM in water500-1000 µM (5x molar excess over Cu)
Sodium Ascorbate100 mM in water (prepare fresh)1-5 mM

Protocol:

  • Cell Fixation and Permeabilization: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes, then wash with PBS.

  • Prepare Click Reaction Cocktail: Prepare a fresh click reaction cocktail containing this compound, Copper(II) Sulfate, THPTA ligand, and sodium ascorbate in PBS at the desired final concentrations.

  • Labeling: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 to remove unreacted reagents.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission ~550/570 nm).

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis azide_protein Azide-Modified Biomolecule mix_reagents Combine Reactants azide_protein->mix_reagents cy3_alkyne This compound cy3_alkyne->mix_reagents copper CuSO4 initiate Add Catalyst & Reductant copper->initiate ligand THPTA Ligand ligand->initiate ascorbate Sodium Ascorbate ascorbate->initiate mix_reagents->initiate incubate Incubate initiate->incubate purify Purification incubate->purify analyze Downstream Application purify->analyze

Caption: General workflow for labeling an azide-modified biomolecule with this compound.

troubleshooting_logic cluster_weak_signal Addressing Weak Signal cluster_high_bg Reducing High Background start Start Troubleshooting problem Weak or No Signal? start->problem high_bg High Background? problem->high_bg No check_catalyst Check Catalyst Activity (Fresh Ascorbate, Degas) problem->check_catalyst Yes reduce_dye Decrease this compound Concentration high_bg->reduce_dye Yes success Successful Labeling high_bg->success No optimize_conc Optimize Reagent Concentrations check_catalyst->optimize_conc increase_time Increase Incubation Time/Temperature optimize_conc->increase_time increase_time->problem increase_washes Increase Washing Steps reduce_dye->increase_washes check_autofluor Check for Autofluorescence increase_washes->check_autofluor check_autofluor->high_bg

Caption: A logical workflow for troubleshooting common issues in this compound labeling.

References

preventing photobleaching of Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and achieve optimal performance in your fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) dye family. The "Trisulfo" modification enhances its water solubility, making it ideal for biological applications in aqueous environments without the need for organic co-solvents. The "Alkyne" functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed click chemistry reaction. Its primary applications include fluorescence microscopy, immunofluorescence, and fluorescence in situ hybridization (FISH) for labeling and visualizing proteins, nucleic acids, and other cellular components.

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging data. The mechanism often involves the fluorophore entering a long-lived, non-fluorescent triplet state. In this excited state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[1][2] Like other cyanine dyes, Trisulfo-Cy3 is susceptible to photobleaching, especially under intense or prolonged illumination.

Q3: What are the main strategies to prevent photobleaching of this compound?

There are several effective strategies to minimize photobleaching:

  • Use of Antifade Reagents: Incorporating antifade reagents into your mounting medium is one of the most common and effective methods. These reagents work by scavenging reactive oxygen species.[1]

  • Optimization of Imaging Conditions: Reducing the intensity and duration of the excitation light can significantly decrease the rate of photobleaching.[1][2] This can be achieved by using neutral density filters, lowering the laser power, and minimizing exposure times.

  • Choice of Imaging System: Certain imaging techniques, like multiphoton excitation or light-sheet microscopy, can reduce photobleaching by confining the excitation to the focal plane.[2]

  • Oxygen Depletion: Since photobleaching is often oxygen-dependent, using oxygen scavenging systems (e.g., glucose oxidase and catalase) in the imaging buffer can be beneficial, particularly for live-cell imaging.[2]

Q4: Are there commercial antifade reagents recommended for use with Cy3 dyes?

Yes, several commercially available antifade mounting media are effective at protecting Cy3 fluorescence. Some popular options include:

  • ProLong Diamond Antifade Mountant (Thermo Fisher Scientific): Offers excellent protection against photobleaching for a wide range of dyes, including Cy3.[3][4]

  • SlowFade Diamond Antifade Mountant (Thermo Fisher Scientific): A non-hardening mounting medium that provides robust photostability.[4]

  • VECTASHIELD® Antifade Mounting Medium (Vector Laboratories): A widely used antifade reagent, though some formulations may not be optimal for cyanine dyes, so it is important to check compatibility.

  • EverBrite™ Mounting Medium (Biotium): Formulated to preserve the fluorescence of a wide range of fluorochromes.

Q5: Can I prepare my own antifade mounting medium?

Yes, you can prepare effective antifade mounting media in the lab. Common active ingredients in homemade antifade reagents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox (a vitamin E analog). These are typically dissolved in a glycerol-based buffer solution. Detailed protocols for preparing these reagents are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Rapid loss of fluorescence signal during imaging. High excitation light intensity or prolonged exposure.- Reduce the laser power or use a neutral density filter.- Decrease the exposure time per frame.- For time-lapse imaging, increase the interval between acquisitions.
Absence or ineffectiveness of antifade reagent.- Ensure you are using a fresh, properly stored antifade mounting medium.- Consider trying a different antifade formulation (see table below).- For live-cell imaging, add an antifade reagent like Trolox to the imaging medium.[5]
High oxygen concentration in the imaging medium.- For fixed samples, ensure the mounting medium is properly sealed.- For live-cell imaging, consider using an oxygen scavenging system.[2]
Weak initial fluorescence signal. Photobleaching during sample preparation or storage.- Protect your sample from light at all stages of the staining and mounting process.- Store stained slides at 4°C in the dark.
Suboptimal pH of the mounting medium.- Ensure the pH of your mounting medium is between 7.0 and 8.5, as the fluorescence of some dyes is pH-sensitive.
Quenching by the antifade reagent.- Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can quench the fluorescence of cyanine dyes.[6] Consider using an NPG or DABCO-based antifade medium.
High background fluorescence. Autofluorescence from the sample or mounting medium.- Use a high-quality, fresh mounting medium. Some older glycerol (B35011) batches can autofluoresce.- Perform appropriate background correction during image analysis.

Data Presentation

Comparison of Common Antifade Reagents for Cy3 Dyes
Antifade ReagentTypeKey CharacteristicsReported Performance with Cy3
ProLong Diamond CommercialHard-setting, high photostabilityExcellent
SlowFade Diamond CommercialNon-hardening, good photostabilityGood
VECTASHIELD® CommercialNon-hardening, widely usedCompatibility can vary; some formulations may quench Cy dyes.
n-Propyl Gallate (NPG) HomemadeEffective antioxidantGood to excellent
DABCO HomemadeLess potent than NPG but also less toxicGood
Trolox Commercial/HomemadeWater-soluble antioxidant, suitable for live-cell imagingGood, reduces blinking in single-molecule studies.[5]

Note: The performance of antifade reagents can be influenced by the specific experimental conditions, including the sample type, buffer composition, and imaging parameters.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-propyl gallate (Sigma-Aldrich, P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a 20% (w/v) stock solution of n-propyl gallate: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.

  • Prepare the mounting medium base: In a 50 mL conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (e.g., 5 mL of 10X PBS and 45 mL of glycerol).

  • Add the n-propyl gallate stock solution: While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution (e.g., 0.5 mL).

  • Mix thoroughly and store: Continue stirring until the solution is homogeneous. Aliquot into light-proof tubes and store at -20°C. The mounting medium is stable for several months.

Protocol 2: Preparation of DABCO Antifade Mounting Medium

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, D27802)

  • Glycerol

  • 10X PBS

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) DABCO stock solution in buffer: Dissolve 1 g of DABCO in 10 mL of 1X PBS.

  • Prepare the mounting medium: In a 15 mL conical tube, combine 9 mL of glycerol with 1 mL of the 10% DABCO stock solution.

  • Mix thoroughly: Vortex or invert the tube until the solution is completely homogeneous.

  • Check and adjust pH (optional but recommended): Check the pH and adjust to ~8.0 if necessary.

  • Store: Aliquot into light-proof tubes and store at 4°C or -20°C.

Protocol 3: Using the Antifade Mounting Medium
  • After the final wash step of your staining protocol, carefully remove as much of the wash buffer as possible from the slide or coverslip without allowing the sample to dry out.

  • Place one small drop (5-10 µL) of the antifade mounting medium onto the sample.

  • Gently lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.

  • If necessary, gently press on the coverslip to remove any excess mounting medium, which can be wicked away with a laboratory wipe.

  • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from evaporating.

  • For best results, allow the mounting medium to equilibrate with the sample for a short period (e.g., 30 minutes) at room temperature in the dark before imaging. Store the slides flat at 4°C in the dark.

Visualizations

Photobleaching_Mechanism cluster_dye This compound cluster_processes Photophysical & Photochemical Processes cluster_prevention Prevention S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 T1 Excited Triplet State (T1) S1->T1 ISC Fluorescence Fluorescence S1->Fluorescence Reaction Reaction with O2 T1->Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Excitation Excitation Light Excitation->S0 Absorption ISC Intersystem Crossing (ISC) Bleached Bleached Dye (Non-fluorescent) Reaction->Bleached Antifade Antifade Reagent (e.g., NPG, DABCO) Antifade->T1 Quenches Antifade->ROS Scavenges ROS->Bleached Troubleshooting_Workflow Start Start: Rapid Photobleaching Observed Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Reduce_Intensity Action: Reduce Laser Power & Exposure Time Check_Intensity->Reduce_Intensity No Check_Antifade Are You Using an Antifade Reagent? Check_Intensity->Check_Antifade Yes Reduce_Intensity->Check_Antifade Add_Antifade Action: Mount Sample in Fresh Antifade Medium Check_Antifade->Add_Antifade No Check_Antifade_Type Is the Antifade Reagent Appropriate for Cy3? Check_Antifade->Check_Antifade_Type Yes Resolved Issue Resolved Add_Antifade->Resolved Change_Antifade Action: Switch to NPG or DABCO-based Antifade Check_Antifade_Type->Change_Antifade No/Unsure Check_Storage Was the Sample Protected from Light During Prep/Storage? Check_Antifade_Type->Check_Storage Yes Change_Antifade->Resolved Protect_From_Light Action: Implement Light Protection Measures Check_Storage->Protect_From_Light No Check_Storage->Resolved Yes Protect_From_Light->Resolved

References

Trisulfo-Cy3-Alkyne solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trisulfo-Cy3-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this fluorescent probe. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble fluorescent dye containing an alkyne group.[1][2] This alkyne functional group allows for its attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[2] Its high water solubility, brightness, and photostability make it a versatile tool for fluorescently labeling a wide range of biomolecules, including proteins and nucleic acids, for applications in fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] The trisulfonated nature of the dye helps to reduce aggregation, a common issue with cyanine (B1664457) dyes, leading to more reliable and brighter fluorescent signals.[3]

Q2: In which solvents is this compound soluble?

Quantitative Solubility Data for Sulfonated Cy3 Dyes

CompoundSolventSolubility
Sulfo-Cy3Water25 mg/mL (39.63 mM)[5][6]
Sulfo-Cy3 amineDMSO125 mg/mL (174.84 mM)[7]
Sulfo-Cyanine3 NHS esterWaterVery high[8]
Sulfo-Cyanine3 NHS esterDMF, DMSOGood[8]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and performance of this compound, it is recommended to store it at -20°C and protect it from light.[1][9] For stock solutions, it is advisable to aliquot the dissolved compound into single-use volumes to minimize freeze-thaw cycles.[9] When preparing stock solutions in solvents like DMSO, use an anhydrous grade to prevent hydrolysis of the compound.

Q4: What are the key stability considerations for this compound during experiments?

While this compound is a relatively stable fluorophore, its performance can be influenced by several experimental factors:

  • Photostability: Cyanine dyes like Cy3 are known for their good photostability. However, prolonged exposure to high-intensity light can lead to photobleaching.[10] It is recommended to minimize light exposure during staining and imaging procedures.

  • pH Stability: The fluorescence of sulfonated Cy3 dyes is generally stable across a broad pH range, typically from pH 4 to 10.[11][12]

  • Temperature Stability: While some studies indicate that Cy3-labeled proteins can withstand heating up to 100°C for short periods without significant loss of fluorescence, temperature fluctuations can still impact stability and fluorescent intensity.[10][13] It is best to follow the specific temperature guidelines of your experimental protocol.

  • Aggregation: Cyanine dyes have a tendency to form non-fluorescent aggregates in aqueous solutions, especially at high concentrations.[9] The trisulfonation of this dye is designed to minimize this issue.[3] However, if you suspect aggregation is occurring, consider working with lower dye concentrations or adding a small amount of organic co-solvent (e.g., DMSO) to your aqueous buffers.

Troubleshooting Guides

Guide 1: Poor Solubility or Precipitation

Issue: You are observing a precipitate when dissolving this compound or during your labeling reaction.

start Precipitate Observed check_solvent Check Solvent Choice (Water, DMSO, DMF, MeOH) start->check_solvent check_concentration Is Concentration Too High? check_solvent->check_concentration Correct Solvent sonicate_heat Use Sonication or Gentle Warming check_concentration->sonicate_heat Yes add_cosolvent Add Organic Co-solvent (e.g., up to 10% DMSO) check_concentration->add_cosolvent No filter_solution Filter Solution (0.22 µm filter) sonicate_heat->filter_solution add_cosolvent->filter_solution solution_clear Solution is Clear filter_solution->solution_clear

Figure 1. Troubleshooting workflow for solubility issues.

Potential Causes and Solutions:

  • Incorrect Solvent: Ensure you are using a recommended solvent such as water, DMSO, DMF, or MeOH.[1][4]

  • High Concentration: You may be exceeding the solubility limit of the dye in your chosen solvent. Try preparing a more dilute solution. For reference, the solubility of a similar compound, Sulfo-Cy3, in water is 25 mg/mL.[5][6]

  • Aggregation: At high concentrations in aqueous buffers, cyanine dyes can aggregate. Consider adding a small percentage of an organic co-solvent like DMSO (up to 10%) to your reaction buffer to improve solubility.

  • Incomplete Dissolution: Aid dissolution by gentle vortexing or sonication.[6] Gentle warming can also be effective, but avoid excessive heat.

  • Particulates: If the solution remains cloudy after dissolution attempts, it may contain particulates. Centrifuge the solution and use the supernatant, or filter it through a 0.22 µm filter.

Guide 2: Low or No Fluorescent Signal After Click Chemistry Labeling

Issue: After performing the CuAAC click reaction to label your azide-containing molecule, you observe a weak or absent fluorescent signal.

start Low/No Fluorescent Signal check_reagents Verify Reagent Integrity (Fresh Ascorbate (B8700270), Dye Purity) start->check_reagents check_protocol Review Click Chemistry Protocol (Reagent Order, Concentrations) check_reagents->check_protocol Reagents OK optimize_reaction Optimize Reaction Conditions (Time, Temperature) check_protocol->optimize_reaction Protocol Correct check_purification Assess Purification Method (Loss of Labeled Product) optimize_reaction->check_purification Optimization Fails check_imaging Confirm Imaging Settings (Correct Filter Sets) check_purification->check_imaging Purification OK signal_detected Fluorescent Signal Detected check_imaging->signal_detected Settings Correct

Figure 2. Troubleshooting workflow for low fluorescence signal.

Potential Causes and Solutions:

  • Inefficient Click Reaction:

    • Reagent Quality: Ensure that your sodium ascorbate solution is freshly prepared, as it is prone to oxidation. Verify the purity of your azide (B81097) and alkyne probes.

    • Copper Source and Ligand: Use a copper(I) source or generate it in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The use of a copper-chelating ligand (e.g., THPTA, BTTAA) is recommended to stabilize the copper(I) and improve reaction efficiency.

    • Reaction Conditions: The click reaction is generally robust, but ensure the pH of your reaction buffer is suitable for your biomolecule (typically pH 7-8.5). While the reaction proceeds at room temperature, gentle heating (e.g., 37°C) may improve efficiency for sterically hindered substrates.

  • Aggregation and Self-Quenching: High concentrations of the Cy3 dye can lead to aggregation and fluorescence quenching.[9] Use the lowest effective concentration of this compound for your labeling reaction.

  • Purification Issues: Ensure that your purification method (e.g., dialysis, size exclusion chromatography) is not inadvertently removing your labeled product.

  • Incorrect Imaging Parameters: Verify that you are using the correct excitation and emission filters for Cy3 (Excitation max ~550 nm, Emission max ~570 nm).[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add the desired volume of anhydrous DMSO or DMF to the vial to achieve a stock solution of, for example, 10 mM.

  • Vortex the vial until the dye is completely dissolved. If necessary, briefly sonicate the solution.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

Protocol 2: General Protocol for Labeling an Azide-Modified Protein with this compound

This is a general guideline; concentrations and incubation times may need to be optimized for your specific protein and application.

  • Prepare Reagents:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in water. This solution must be freshly prepared.

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add this compound to a final concentration of 100-200 µM.

    • Add the copper ligand to a final concentration of 500 µM.

    • Add CuSO₄ to a final concentration of 100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and reaction components by a suitable method such as size exclusion chromatography, dialysis, or spin filtration.

  • Storage:

    • Store the labeled protein under appropriate conditions, protected from light.

References

improving signal-to-noise ratio with Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trisulfo-Cy3-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing signal-to-noise ratio (SNR) and achieving high-quality results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a water-soluble cyanine (B1664457) dye containing an alkyne group.[1][2] This alkyne group allows it to be covalently attached to molecules containing an azide (B81097) group through a copper-catalyzed reaction known as "click chemistry".[1][2] Its high brightness and photostability make it a popular choice for fluorescently labeling biomolecules such as proteins and nucleic acids for visualization and quantification.[2] The trisulfonate groups enhance its water solubility, which is advantageous for biological applications.

Q2: What are the spectral properties of this compound?

A2: Trisulfo-Cy3 is a bright, orange-fluorescent dye.[3] It is optimally excited by the 532 nm laser line and can be visualized using filter sets designed for TRITC (tetramethylrhodamine).[3]

PropertyValue
Excitation Maximum~550 nm[4]
Emission Maximum~570 nm[4]

Q3: How does this compound improve signal-to-noise ratio compared to other dyes?

A3: The bright fluorescence and high photostability of the Cy3 fluorophore contribute to a strong signal.[2] Additionally, its emission in the orange-red spectrum helps to avoid some of the natural autofluorescence of biological samples, which is often more pronounced in the blue and green regions of the spectrum, thereby reducing background noise.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide addresses common issues encountered during experiments with this compound that can lead to a poor signal-to-noise ratio.

Issue 1: High Background Fluorescence

High background can obscure your specific signal, leading to a low signal-to-noise ratio.

Potential Cause Recommended Solution
Excess unbound dye: this compound that has not reacted with your target molecule can bind non-specifically to other components in your sample.Optimize washing steps: Increase the number and duration of wash steps after the labeling reaction to thoroughly remove any unbound dye. Consider using a buffer with a mild detergent (e.g., PBS with 0.1% Tween-20).
Non-specific binding of the dye: The dye molecule itself may have an affinity for certain cellular structures or surfaces.Use a blocking agent: Before adding the this compound, incubate your sample with a blocking buffer (e.g., Bovine Serum Albumin or BSA) to block non-specific binding sites.
High dye concentration: Using too much dye can lead to increased non-specific binding and background.Titrate the dye concentration: Perform a titration experiment to determine the optimal concentration of this compound that provides a strong signal without excessive background.
Autofluorescence of the sample: Biological samples naturally fluoresce, which can contribute to background noise.Use spectral unmixing: If your imaging system has this capability, you can computationally separate the specific Cy3 signal from the autofluorescence background.
Issue 2: Low or No Specific Signal

A weak or absent signal from your labeled molecule can also result in a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Inefficient click chemistry reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may not have proceeded to completion.Check your reagents: Ensure that your copper (I) catalyst is active. It is often generated in situ from a copper (II) source and a reducing agent like sodium ascorbate. Use freshly prepared solutions of the reducing agent.[5][6] The use of a copper-stabilizing ligand like THPTA or TBTA is also recommended to improve reaction efficiency and protect your biomolecules.[5][6]
Low abundance of the target molecule: The molecule you are trying to label may be present at very low levels in your sample.Increase the amount of starting material: If possible, use more cells or a higher concentration of your protein of interest.
Photobleaching: The Cy3 dye can be susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[4]Use an anti-fade mounting medium: For fixed samples, use a mounting medium containing an anti-fade reagent.[7] Minimize light exposure: Reduce the intensity of the excitation light and the exposure time during image acquisition.
Incorrect imaging settings: The microscope may not be set up correctly to detect the Cy3 fluorescence.Verify filter sets and laser lines: Ensure you are using the appropriate excitation source (e.g., a 532 nm laser) and emission filter for Cy3.[3]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general workflow for labeling an azide-modified protein with this compound. Optimization may be required for your specific application.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Copper (II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate

  • Deionized water

  • DMSO (if this compound requires it for initial stock solution)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in deionized water or DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO/water.

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in your reaction buffer.

    • Add the this compound stock solution to achieve the desired final concentration (a 2-5 fold molar excess over the protein is a good starting point).

    • Add the THPTA or TBTA ligand stock solution. A common final concentration is 5 times the concentration of the copper sulfate.

    • Add the CuSO4 stock solution. A final concentration of 50-250 µM is typically used.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared Sodium Ascorbate stock solution to initiate the click reaction. A final concentration of 1-5 mM is common.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal incubation time may need to be determined empirically.

  • Purification:

    • Remove the excess this compound and other reaction components using a desalting column, spin column, or dialysis, depending on the nature of your labeled molecule.

  • Imaging:

    • Proceed with your imaging experiment using the appropriate fluorescence microscope settings for Cy3.

Visualizations

Experimental_Workflow Experimental Workflow for Labeling with this compound cluster_prep Preparation cluster_reaction Labeling Reaction cluster_downstream Downstream Processing Prepare_Stocks Prepare Stock Solutions: - this compound - CuSO4 - Ligand (THPTA/TBTA) - Sodium Ascorbate (Fresh) Combine_Reactants Combine in Reaction Tube: 1. Azide-modified Biomolecule 2. This compound 3. Ligand 4. CuSO4 Prepare_Stocks->Combine_Reactants Initiate_Reaction Initiate Reaction: Add fresh Sodium Ascorbate Combine_Reactants->Initiate_Reaction Incubate Incubate at Room Temperature (Protected from light) Initiate_Reaction->Incubate Purify Purify Labeled Biomolecule (e.g., Desalting Column, Dialysis) Incubate->Purify Image Fluorescence Imaging (Excitation ~550 nm, Emission ~570 nm) Purify->Image Troubleshooting_Logic Troubleshooting Logic for Low Signal-to-Noise Ratio Start Low Signal-to-Noise Ratio Check_Signal Is the specific signal low? Start->Check_Signal Check_Background Is the background high? Start->Check_Background Check_Signal->Check_Background No Low_Signal_Causes Low_Signal_Causes Check_Signal->Low_Signal_Causes Yes High_Background_Causes High_Background_Causes Check_Background->High_Background_Causes Yes Optimize_Reaction Solutions: - Use fresh reagents - Optimize catalyst/ligand concentration - Increase incubation time Increase_Target Solutions: - Increase starting material Reduce_Photobleaching Solutions: - Use anti-fade media - Minimize light exposure Verify_Settings Solutions: - Check laser lines and filters Optimize_Washing Solutions: - Increase wash steps/duration Use_Blocking Solutions: - Pre-incubate with blocking agent (e.g., BSA) Titrate_Dye Solutions: - Perform dye concentration titration Address_Autofluorescence Solutions: - Use spectral unmixing Low_Signal_Causes->Optimize_Reaction Low_Signal_Causes->Increase_Target Low_Signal_Causes->Reduce_Photobleaching Low_Signal_Causes->Verify_Settings High_Background_Causes->Optimize_Washing High_Background_Causes->Use_Blocking High_Background_Causes->Titrate_Dye High_Background_Causes->Address_Autofluorescence

References

non-specific binding of Trisulfo-Cy3-Alkyne and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a water-soluble, bright, and photostable fluorescent dye.[1][2] It contains a terminal alkyne group that allows it to be conjugated to molecules containing an azide (B81097) group via a copper(I)-catalyzed click reaction.[1][2][3] Its three sulfonate groups enhance its water solubility, which is intended to reduce aggregation and non-specific binding driven by hydrophobic interactions.[4]

PropertyValueReference
Excitation Maximum~550 nm[1][5]
Emission Maximum~570 nm[1][5]
SolubilityWater, DMSO, DMF[1][5]
Key FeatureWater-soluble due to trisulfonation[1][2]

Q2: What are the primary causes of non-specific binding of this compound?

A2: Non-specific binding of this compound can stem from several factors related to both the cyanine (B1664457) dye structure and the click chemistry reaction itself:

  • Ionic Interactions: Cyanine dyes, even sulfonated ones, can exhibit charge-based interactions with cellular components.[6] For instance, the negatively charged sulfonate groups might interact with positively charged proteins or lipids.

  • Hydrophobic Interactions: Despite being water-soluble, residual hydrophobic regions on the cyanine core can still interact with hydrophobic pockets in proteins or lipid membranes.[4]

  • Click Chemistry Side Reactions: In copper-catalyzed reactions, the terminal alkyne on the dye can react non-specifically with protein functional groups, particularly thiol groups on cysteine residues.[7][8][9] This is a known issue when the alkyne is on the detection reagent and present in excess.[8][10]

  • Excess Reagent Concentration: Using too high a concentration of this compound can lead to increased background signal due to unbound dye that is not sufficiently washed away.[7][11]

  • Copper-Related Issues: Free copper ions can bind non-specifically to biomolecules and may contribute to background fluorescence.[7]

Q3: Can non-specific binding of cyanine dyes be cell-type specific?

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating sources of non-specific binding in your experiments.

Logical Flow for Troubleshooting

Troubleshooting_Flow cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Advanced Troubleshooting Start High Background Signal in Negative Control Check_Reagents Are reagents fresh? (e.g., Sodium Ascorbate) Start->Check_Reagents Check_Concentration Is dye concentration optimized? Check_Reagents->Check_Concentration [ Reagents OK ] Optimize_Reagents Prepare fresh reagents. Use high-purity probes. Check_Reagents->Optimize_Reagents [ No ] Check_Washing Are washing steps adequate? Check_Concentration->Check_Washing [ Concentration OK ] Titrate_Dye Titrate this compound (e.g., 2-40 µM range) Check_Concentration->Titrate_Dye [ No ] Check_Blocking Is a blocking step included? Check_Washing->Check_Blocking [ Washing OK ] Improve_Washing Increase number and duration of washes. Add detergent (e.g., Tween-20, Triton X-100) to wash buffers. Check_Washing->Improve_Washing [ No ] Implement_Blocking Add blocking agents: - BSA or Normal Serum - Commercial Cyanine Blockers Check_Blocking->Implement_Blocking [ No ] Advanced_Solutions Still High Background? Check_Blocking->Advanced_Solutions [ Blocking OK ] End Reduced Background Signal Optimize_Reagents->End Titrate_Dye->End Improve_Washing->End Implement_Blocking->End Chelate_Copper Ensure sufficient copper-chelating ligand (e.g., THPTA). Advanced_Solutions->Chelate_Copper [ Yes ] Advanced_Solutions->End [ No ] Consider_SPAAC Switch to Copper-Free Click Chemistry (SPAAC). Chelate_Copper->Consider_SPAAC Consider_SPAAC->End

Caption: A flowchart for systematically troubleshooting non-specific binding of this compound.

IssuePotential CauseRecommended Solution
High background in negative controls (no azide label) 1. Non-specific dye binding: The Trisulfo-Cy3 moiety is binding to cellular components. 2. Alkyne side reactions: The alkyne group is reacting with nucleophiles like thiols.[7][9]1. Optimize dye concentration: Titrate the this compound concentration. Start with a lower concentration (e.g., 5-10 µM) and increase only if the specific signal is too low.[7][11] 2. Improve blocking: Use a blocking buffer containing Bovine Serum Albumin (BSA) (e.g., 1-3%) or normal serum before the click reaction.[6][7] For problematic cell types like monocytes, consider using a commercial cyanine dye blocking buffer.[12][13][14][16] 3. Enhance washing: Increase the number and duration of wash steps after the click reaction. Include a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) in the wash buffers to disrupt weak, non-specific interactions.[17]
Signal observed in the absence of copper catalyst Direct alkyne reactivity: Although less common than with strained alkynes, terminal alkynes might have some residual reactivity or impurities.This is unlikely to be a major issue. Ensure the purity of your this compound.[7] If background persists, focus on the blocking and washing steps as the primary solution.
Overall high background in all samples 1. Impure reagents: Reagents, especially sodium ascorbate, may be oxidized or contain impurities. 2. Excess free copper: Insufficient chelating ligand can lead to free copper, causing background.[7]1. Use fresh reagents: Always use a freshly prepared solution of sodium ascorbate.[7][11] 2. Optimize copper/ligand ratio: Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA, BTTAA) to copper sulfate, typically a 5:1 ratio or higher.[7]

Experimental Protocols

Protocol 1: General Blocking and Staining for Fixed Cells (Immunofluorescence)

This protocol provides a starting point for minimizing non-specific binding during click chemistry labeling of azide-modified biomolecules in fixed cells.

Workflow Diagram:

Caption: A standard workflow for click chemistry labeling in fixed cells with blocking and washing steps.

Materials:

  • Fixed, azide-labeled cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 3% BSA in PBS

  • This compound (stock solution in water or DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Wash Buffer: 0.1% Tween-20 in PBS

Procedure:

  • Permeabilization: Wash fixed cells twice with PBS. Permeabilize with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Wash cells three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to saturate non-specific binding sites.

  • Prepare Click Reaction Cocktail: Always prepare fresh. For a final volume of 200 µL:

    • 178 µL PBS

    • 2 µL this compound (from a 1 mM stock for a final concentration of 10 µM)

    • 10 µL CuSO₄ (from a 20 mM stock)

    • 10 µL THPTA ligand (from a 40 mM stock)

    • Vortex briefly

    • Add 10 µL Sodium Ascorbate (from a 300 mM stock, freshly prepared) to initiate the reaction.[11]

  • Click Reaction: Remove the blocking buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with Wash Buffer, incubating for 5 minutes during each wash.

    • Wash two times with PBS to remove residual detergent.

  • Downstream Processing: Proceed with counterstaining (e.g., DAPI) and mounting for imaging.

Protocol 2: Protein Lysate Labeling and Cleanup

This protocol is for labeling azide-modified proteins in a cell lysate and includes a cleanup step to remove excess dye.

Procedure:

  • Protein Lysate: Start with 50 µL of protein lysate (1-5 mg/mL).[11]

  • Click Reaction: Add the click reaction components as described in Protocol 1. The final volume will be ~100 µL. Incubate for 30-60 minutes at room temperature, protected from light.

  • Protein Precipitation (Cleanup):

    • Add 400 µL of ice-cold acetone (B3395972) (or 600 µL of methanol) to the reaction mixture.[7][11]

    • Vortex briefly and incubate at -20°C for at least 1 hour to precipitate proteins.[7]

    • Centrifuge at >14,000 x g for 10 minutes to pellet the proteins.[7]

    • Carefully aspirate and discard the supernatant which contains the unreacted this compound.

    • Gently wash the pellet with 500 µL of ice-cold methanol, centrifuge again, and discard the supernatant.

  • Resuspension: Air-dry the pellet briefly and resuspend in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis like in-gel fluorescence scanning.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes the effectiveness of general strategies for reducing non-specific binding of fluorescent probes in click chemistry, based on available literature.

StrategyMethodTypical Reduction in BackgroundReference
Probe Concentration Lowering strained alkyne concentration from high µM to 5 µM in cell lysates.Significant reduction in non-specific signals.[7]
Blocking Agents Use of commercial monocyte-blocking buffers for cyanine dyes.Effectively eliminates non-specific binding to monocytes.[12][13][14]
Blocking Agents Addition of 2% human IgG for FITC-conjugated antibodies on eosinophils.Substantial reduction in background fluorescence.[6]
Washing Steps Addition of non-ionic detergents (e.g., Triton X-100) to wash buffers.Can disrupt weak hydrophobic and ionic interactions, lowering background.[17]
Copper Chelation Using a ligand-to-copper ratio of at least 5:1 in CuAAC.Helps avoid radical formation and protein damage that can contribute to background.[7]
Alternative Chemistry Switching from CuAAC to strain-promoted azide-alkyne cycloaddition (SPAAC).Can reduce side reactions, as it avoids the use of a copper catalyst.[10]

References

Technical Support Center: Trisulfo-Cy3-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy3-Alkyne click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common challenges and to offer detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound click chemistry experiments in a question-and-answer format.

Issue 1: Low or No Fluorescent Signal (Low Reaction Yield)

Q: I am not seeing any fluorescence, or the signal is very weak after my click reaction. What are the possible causes and how can I fix this?

A: Low or no fluorescence is typically due to an inefficient click reaction. Several factors can contribute to this:

  • Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)), which can be easily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.

    • Solution: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the Cu(I) state. It is also recommended to degas your reaction buffer and other aqueous solutions.

  • Incorrect Reagent Ratios: The stoichiometry of your reactants and catalyst components is crucial for an efficient reaction.

    • Solution: While a 1:1 ratio of alkyne to azide (B81097) is the theoretical ideal, using a slight excess (e.g., 1.5 to 10-fold) of the less critical or more accessible component (often the this compound) can drive the reaction to completion. The ratio of the copper-stabilizing ligand to the copper source is also critical; a 5:1 ligand-to-copper ratio is often recommended.

  • Low Reactant Concentrations: Click reactions are dependent on the concentration of the reactants. If your azide-containing biomolecule is at a very low concentration, the reaction rate will be slow.

    • Solution: If possible, increase the concentration of your limiting reactant. If this is not feasible, you may need to increase the reaction time or the concentration of the other reactants.

  • Interfering Buffer Components: Certain buffer components can interfere with the click reaction.

    • Solution: Avoid using Tris-based buffers, as the amine groups can chelate the copper catalyst. Buffers like PBS or HEPES are generally more suitable. Also, be aware that other components in your sample, such as thiols (e.g., from DTT), can interfere with the reaction. These should be removed prior to the click reaction, for instance, by dialysis or buffer exchange.

Issue 2: High Background Fluorescence

Q: My samples show high background fluorescence, even in my negative controls. What could be causing this and how can I reduce it?

A: High background can obscure your specific signal and is often a result of non-specific binding of the fluorescent dye or issues with the reaction components.

  • Non-Specific Binding of this compound: The this compound, being a charged and sticky molecule, can non-specifically adhere to proteins or other biomolecules.

    • Solution: Decrease the concentration of the this compound in your reaction. Additionally, increasing the number and duration of washing steps after the reaction can help remove non-specifically bound dye. Adding a blocking agent, such as BSA, to your buffers can also be effective.

  • Copper-Mediated Fluorescence: The copper catalyst itself can sometimes contribute to background fluorescence.

    • Solution: Ensure you are using a copper-chelating ligand like THPTA or BTTAA in a sufficient excess (5- to 10-fold) over the copper sulfate (B86663). After the reaction is complete, a final wash with a copper chelator like EDTA can help to quench any residual copper-related fluorescence.

  • Impure Reagents: Impurities in your this compound or other reagents can lead to background signal.

    • Solution: Use high-purity reagents. If you suspect impurities in your dye, you may need to purify it before use.

Issue 3: Difficulty Purifying the Labeled Product

Q: I am having trouble separating my this compound labeled product from the unreacted dye. What are the best purification methods?

A: The choice of purification method depends on the nature of your labeled molecule. Due to the high water solubility of this compound, removing the unreacted dye is crucial.

  • For Labeled Oligonucleotides:

    • HPLC: Ion-pair reversed-phase high-performance liquid chromatography (HPLC) is a highly effective method for purifying labeled oligonucleotides.[1]

    • Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can also be used to separate the labeled product from the free dye.

  • For Labeled Proteins:

    • Size Exclusion Chromatography (SEC): SEC is a common method for separating labeled proteins from smaller molecules like the unreacted dye.

    • Dialysis/Buffer Exchange: For larger proteins, dialysis or buffer exchange can effectively remove the smaller unreacted dye molecules.

  • General Tip: When developing a purification strategy, it is important to consider the properties of both your target molecule and the this compound to choose the most appropriate method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound? A: this compound is water-soluble due to its three sulfonate groups.[2] It can also be dissolved in polar organic solvents like DMSO and DMF.[2] For most biological applications, dissolving it in an aqueous buffer is recommended.

Q2: What is the recommended storage condition for this compound? A: It is recommended to store this compound at -20°C in the dark.[2]

Q3: Can I use a copper(II) salt directly as the catalyst? A: No, the active catalyst is copper(I). If you use a copper(II) salt, such as copper(II) sulfate (CuSO₄), you must add a reducing agent, like sodium ascorbate, to reduce the Cu(II) to Cu(I) in situ.

Q4: What is the purpose of a ligand like THPTA in the click reaction? A: A ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serves two main purposes. Firstly, it stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state. Secondly, it can accelerate the reaction rate. For aqueous reactions, a water-soluble ligand like THPTA is highly recommended.

Q5: Are there any known side reactions to be aware of? A: While click chemistry is known for its high specificity, some side reactions can occur. For instance, in the presence of a copper catalyst, terminal alkynes can sometimes undergo homocoupling. Additionally, some studies have reported weak, non-specific labeling of proteins by alkyne-containing dyes in the presence of a copper catalyst.[3]

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges for the key components in a this compound click chemistry reaction, based on general protocols for copper-catalyzed click chemistry. Note that these are starting points, and optimal conditions may vary depending on the specific application.

Table 1: Recommended Reagent Concentrations for a General Click Chemistry Reaction

ReagentStock Solution ConcentrationFinal Reaction Concentration
Azide-modified Biomolecule Dependent on sample1-100 µM
This compound 1-10 mM in water or DMSO1.5 - 10 fold molar excess over azide
Copper(II) Sulfate (CuSO₄) 20-100 mM in water50-500 µM
Ligand (e.g., THPTA) 50-100 mM in water250 µM - 2.5 mM (5-fold excess to CuSO₄)
Sodium Ascorbate 100-500 mM in water (prepare fresh)1-5 mM

Table 2: Example Reaction Parameters for Oligonucleotide Labeling

ParameterRecommended Condition
Reaction Time 30 minutes to 2 hours
Reaction Temperature Room Temperature
Reaction Buffer PBS or HEPES, pH 7-7.5

Experimental Protocols

Detailed Methodology for a General this compound Click Chemistry Reaction

This protocol provides a general procedure for labeling an azide-modified biomolecule with this compound.

1. Reagent Preparation:

  • Azide-modified Biomolecule: Prepare your azide-containing protein, oligonucleotide, or other molecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

  • This compound: Prepare a 10 mM stock solution in nuclease-free water or DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in nuclease-free water.

  • Ligand (THPTA): Prepare a 100 mM stock solution in nuclease-free water.

  • Sodium Ascorbate: Prepare a 500 mM stock solution in nuclease-free water. Note: This solution should be prepared fresh for each experiment.

2. Reaction Setup:

  • In a microcentrifuge tube, add your azide-modified biomolecule to the desired final concentration in the reaction buffer.

  • Add the this compound stock solution to achieve the desired final concentration (e.g., a 5-fold molar excess over the azide).

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For example, to achieve a final concentration of 500 µM CuSO₄ and 2.5 mM THPTA, you would mix equal volumes of a 10 mM CuSO₄ stock and a 50 mM THPTA stock. Let this mixture sit for a few minutes.

  • Add the CuSO₄/THPTA mixture to the reaction tube containing the azide and alkyne.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction components.

3. Incubation:

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

4. Purification:

  • Purify the labeled product using a method appropriate for your biomolecule (e.g., HPLC for oligonucleotides, size exclusion chromatography for proteins).

Visualizations

Click_Chemistry_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prepare Azide-Biomolecule Prepare Azide-Biomolecule Combine Reactants Combine Reactants Prepare Azide-Biomolecule->Combine Reactants Prepare this compound Prepare this compound Prepare this compound->Combine Reactants Prepare Catalyst Mix (CuSO4 + Ligand) Prepare Catalyst Mix (CuSO4 + Ligand) Prepare Catalyst Mix (CuSO4 + Ligand)->Combine Reactants Prepare Reducing Agent (Na-Ascorbate) Prepare Reducing Agent (Na-Ascorbate) Prepare Reducing Agent (Na-Ascorbate)->Combine Reactants Incubate Incubate Combine Reactants->Incubate Purify Labeled Product Purify Labeled Product Incubate->Purify Labeled Product Analyze Product Analyze Product Purify Labeled Product->Analyze Product

Caption: Experimental workflow for this compound click chemistry.

Troubleshooting_Logic Low/No Signal Low/No Signal Check Catalyst Inactive Catalyst? Low/No Signal->Check Catalyst Check Ratios Incorrect Ratios? Low/No Signal->Check Ratios Check Concentration Low Concentration? Low/No Signal->Check Concentration Fresh Ascorbate Use Fresh Ascorbate & Degas Check Catalyst->Fresh Ascorbate Optimize Ratios Optimize Reagent Ratios Check Ratios->Optimize Ratios Increase Concentration Increase Reactant Concentration/Time Check Concentration->Increase Concentration High Background High Background Check Dye Conc High Dye Conc.? High Background->Check Dye Conc Check Washes Insufficient Washing? High Background->Check Washes Check Copper Excess Copper? High Background->Check Copper Decrease Dye Decrease Dye Concentration Check Dye Conc->Decrease Dye Increase Washes Increase Washing Steps Check Washes->Increase Washes Use EDTA Wash Add Final Wash with EDTA Check Copper->Use EDTA Wash

Caption: Troubleshooting decision tree for common issues.

Signaling_Pathway Azide Azide-modified Biomolecule Product Trisulfo-Cy3 Labeled Biomolecule Azide->Product Alkyne This compound Alkyne->Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Catalyst Cu(I)-Ligand Complex Cu_I->Catalyst Ligand Ligand (THPTA) Ligand->Catalyst Stabilization Catalyst->Product Catalysis

Caption: Key components of the Cu(I)-catalyzed click chemistry reaction.

References

Technical Support Center: Purification of Trisulfo-Cy3-Alkyne Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules labeled with Trisulfo-Cy3-Alkyne.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound labeled biomolecules.

Issue 1: Presence of Free (Unconjugated) this compound After Purification

Symptoms:

  • A second, low-molecular-weight colored band is visible during size-exclusion chromatography (SEC).

  • The flow-through from a spin column or dialysis cassette is brightly colored.

  • Analysis by SDS-PAGE shows a fluorescent band at the bottom of the gel, separate from the labeled biomolecule.

  • High background fluorescence in downstream applications.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Purification Method The chosen purification method may not be optimal for removing the highly water-soluble this compound. For sulfonated dyes, dialysis can be an effective method for removal of unreacted dye. Gel filtration, HPLC, and ion exchange chromatography are also suitable purification methods.[1] Consider switching to a method with higher resolving power, such as HPLC, or performing a second purification step.
Overloading of Purification Column/Device Exceeding the recommended capacity of a spin column, SEC column, or dialysis device can lead to incomplete separation. Reduce the sample load or use a larger capacity purification device.
Inappropriate Column Resin for SEC The pore size of the SEC resin may not be appropriate for the size difference between your biomolecule and the free dye. Ensure the resin's fractionation range allows for clear separation.
Non-optimal HPLC Conditions The gradient, flow rate, or column chemistry in HPLC may not be suitable for separating the labeled conjugate from the free dye. Optimize the HPLC method, potentially by adjusting the gradient steepness or trying a different column chemistry (e.g., C18 for peptides).

Issue 2: Low Yield of Labeled Biomolecule After Purification

Symptoms:

  • Low protein or nucleic acid concentration in the final purified sample.

  • Weak fluorescent signal from the purified conjugate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Adsorption of Biomolecule to Purification Matrix The labeled biomolecule may be non-specifically binding to the purification column or membrane. To prevent potential ionic interactions, it is recommended to have a low salt concentration (at least 25 mM sodium chloride) in the buffer during desalting.[2] Including a non-ionic detergent (e.g., 0.01% Tween-20) in the buffers can help reduce hydrophobic interactions.
Precipitation of Labeled Biomolecule The conjugation of the dye may have altered the solubility of your biomolecule, leading to precipitation during purification. This compound is highly water-soluble, which generally improves the solubility of the conjugate.[1][3] However, if precipitation occurs, consider performing purification at a different pH or ionic strength.
Multiple Purification Steps Each purification step will result in some sample loss. Minimize the number of steps where possible by optimizing the primary purification method.
Harsh Elution Conditions In methods like ion-exchange or affinity chromatography, the elution buffer may be too harsh, leading to denaturation and loss of the biomolecule. Optimize elution conditions by using a step or linear gradient to find the mildest effective conditions.

Issue 3: Altered Activity or Function of the Labeled Biomolecule

Symptoms:

  • Reduced enzymatic activity, binding affinity, or other functional parameters of the labeled biomolecule compared to the unlabeled version.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Labeling at a Critical Functional Site The this compound may have attached to a residue essential for the biomolecule's function. If possible, redesign the labeling strategy to target a different site that is not critical for activity.
Denaturation During Labeling or Purification The biomolecule may have been denatured by the reaction conditions (e.g., pH, temperature) or during purification. Ensure all steps are performed under conditions that maintain the stability of your biomolecule.
Steric Hindrance from the Dye The size of the this compound molecule may be sterically hindering the interaction of your biomolecule with its binding partners. Consider using a linker with a different length or structure if this is a concern.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for removing unconjugated this compound?

A1: The best method depends on the nature of your biomolecule (e.g., protein, peptide, oligonucleotide) and its size. Due to the high water solubility of this compound, several methods can be effective.[1][3]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and effective method for separating the larger labeled biomolecule from the smaller, free dye. It is generally a gentle method that preserves the activity of the biomolecule.

  • Dialysis: For larger biomolecules (typically >10 kDa), dialysis against a large volume of buffer can be a simple and effective way to remove the small, unconjugated dye.

  • Spin Columns: These are a rapid form of gel filtration and are suitable for small sample volumes. They are effective at removing free dye.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is particularly useful for purifying labeled peptides and oligonucleotides, offering high resolution to separate labeled products from both free dye and unlabeled molecules.

Q2: How can I tell if all the free dye has been removed?

A2: You can assess the removal of free dye using a few methods:

  • SDS-PAGE: Run the purified sample on an SDS-polyacrylamide gel. Image the gel using a fluorescence scanner. If free dye is present, you will see a fluorescent band at the bottom of the gel corresponding to the low molecular weight of the dye.

  • Thin-Layer Chromatography (TLC): Spot a small amount of your purified sample onto a TLC plate and develop it with an appropriate solvent system. The labeled biomolecule will remain at the origin, while the free dye will migrate up the plate.

  • Spectrophotometry: The presence of free dye can sometimes be inferred from the A280/A550 ratio, although this is not a definitive measure of purity. A significant excess of free dye can skew this ratio.

Q3: My labeled protein is precipitating after purification. What can I do?

A3: this compound is a highly water-soluble dye, which should help to maintain the solubility of the labeled protein.[1][3] If you are still observing precipitation, consider the following:

  • Buffer Conditions: Ensure the pH and ionic strength of your storage buffer are optimal for your protein's stability.

  • Additives: Consider adding stabilizing agents to your buffer, such as glycerol (B35011) (5-20%), or a non-ionic detergent (e.g., 0.01% Tween-20).

  • Concentration: Avoid concentrating the protein to a level that exceeds its solubility.

Q4: What are the storage conditions for this compound and the labeled conjugate?

A4: The this compound powder should be stored at -20°C in the dark and kept desiccated.[1][3] Once in solution, it is recommended to use it as soon as possible or store it in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles. The labeled biomolecule conjugate should be stored under conditions that are optimal for the unlabeled biomolecule, typically at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol. Always protect the dye and the conjugate from light to prevent photobleaching.

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValue
Molecular Weight ~805.9 g/mol
Excitation Maximum (λex) ~550 nm[3]
Emission Maximum (λem) ~570 nm[3]
Extinction Coefficient ~150,000 cm⁻¹M⁻¹[3]
Solubility Water, DMSO, DMF[3]
Storage -20°C, desiccated, in the dark[1][3]

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size-Exclusion Chromatography (SEC)

This protocol is suitable for purifying proteins with a molecular weight significantly larger than the free dye.

Materials:

  • SEC column with an appropriate fractionation range (e.g., Sephadex G-25)

  • Chromatography system (e.g., FPLC) or gravity flow setup

  • Purification buffer (e.g., PBS, pH 7.4)

  • Labeled protein reaction mixture

  • Fraction collector

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Sample Loading: Carefully load the labeling reaction mixture onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Elution: Begin the elution with the purification buffer at a flow rate appropriate for the column.

  • Fraction Collection: Collect fractions as the sample passes through the column. The labeled protein will typically elute first as a colored band, followed by the free dye as a second, slower-moving colored band.

  • Analysis: Analyze the collected fractions by measuring the absorbance at 280 nm (for protein) and 550 nm (for Trisulfo-Cy3). Pool the fractions containing the labeled protein with a good A550/A280 ratio and minimal trailing of the free dye.

  • Purity Check: Confirm the removal of free dye by running a sample of the pooled fractions on an SDS-PAGE gel and imaging for fluorescence.

Protocol 2: Purification of this compound Labeled Peptide using Reverse-Phase HPLC (RP-HPLC)

This protocol is ideal for purifying smaller molecules like peptides, where high resolution is required.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Labeled peptide reaction mixture

Methodology:

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Sample Injection: Inject the labeling reaction mixture onto the column.

  • Gradient Elution: Elute the sample using a linear gradient of Solvent B (e.g., 5% to 95% Solvent B over 30 minutes).

  • Detection: Monitor the elution profile at 220 nm (for peptide backbone) and 550 nm (for Trisulfo-Cy3).

  • Fraction Collection: Collect the peaks corresponding to the labeled peptide. The free dye will typically elute earlier in the gradient than the labeled peptide.

  • Analysis and Lyophilization: Analyze the collected fractions for purity (e.g., by mass spectrometry) and lyophilize the pure fractions to obtain the final product.

Visualizations

experimental_workflow labeling Labeling Reaction (Biomolecule + this compound) purification Purification labeling->purification sec Size-Exclusion Chromatography purification->sec Proteins >20 kDa hplc Reverse-Phase HPLC purification->hplc Peptides/ Oligonucleotides spin_column Spin Column purification->spin_column Small Scale/ Rapid dialysis Dialysis purification->dialysis Proteins >10 kDa analysis Purity & Yield Analysis sec->analysis hplc->analysis spin_column->analysis dialysis->analysis sds_page SDS-PAGE (Fluorescence Scan) analysis->sds_page spectro Spectrophotometry (A280/A550) analysis->spectro final_product Pure Labeled Biomolecule analysis->final_product

Caption: Workflow for purification of this compound labeled biomolecules.

troubleshooting_logic start Post-Purification Sample Analysis free_dye Free Dye Present? start->free_dye low_yield Low Yield? free_dye->low_yield No impure Re-purify or Optimize Purification Method free_dye->impure Yes yield_issue Optimize Buffer/ Minimize Steps low_yield->yield_issue Yes success Proceed to Downstream Application low_yield->success No impure->start Re-analyze yield_issue->start Re-analyze

Caption: Troubleshooting logic for post-purification analysis.

References

Validation & Comparative

A Head-to-Head Comparison: Trisulfo-Cy3-Alkyne vs. Sulfo-Cy3-Alkyne for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes. Among the arsenal (B13267) of tools available, fluorescent probes functionalized with an alkyne group for click chemistry have become indispensable. This guide provides a detailed comparison of two closely related yet distinct fluorescent probes: Trisulfo-Cy3-Alkyne and sulfo-Cy3-Alkyne. This comparison is intended for researchers, scientists, and drug development professionals seeking to make an informed decision for their specific experimental needs.

The primary distinction between these two cyanine (B1664457) dyes lies in their degree of sulfonation, which directly impacts their physicochemical properties, particularly their hydrophilicity. While both dyes are designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the choice between them can significantly influence experimental outcomes in terms of signal intensity, background noise, and handling in aqueous environments.

Performance and Properties: A Tabular Comparison

PropertyThis compoundSulfo-Cy3-AlkyneKey Differences and Implications
Structure Cy3 core with three sulfonate groups and a terminal alkyne.Cy3 core with one or two sulfonate groups and a terminal alkyne.The higher number of sulfonate groups in the Trisulfo version significantly increases its water solubility.
Excitation Max (λex) ~555 nm~555 nmBoth dyes are compatible with standard excitation sources, such as a 532 nm or 555 nm laser line.
Emission Max (λem) ~570 nm~572 nmThe emission spectra are nearly identical, allowing for detection with standard TRITC filter sets.
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[]~150,000 cm⁻¹M⁻¹[2]Both dyes exhibit high molar extinction coefficients, indicating a strong ability to absorb light and leading to bright fluorescent signals.
Quantum Yield (Φ) Not consistently reported, but generally high for Cy3 dyes.[3]0.1[4]A higher quantum yield translates to a brighter fluorescent signal. While specific values for the trisulfonated version are scarce, Cy3 dyes are known for their brightness.
Water Solubility Very HighHighThis compound is exceptionally soluble in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to sensitive biomolecules.[5][6] This can lead to lower background and reduced non-specific binding.
Photostability High[5][6]High[7]Both dyes are described as being photostable, which is crucial for applications requiring prolonged or repeated imaging.

Experimental Considerations and Logical Workflow

The primary application for both this compound and sulfo-Cy3-Alkyne is the covalent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

experimental_workflow Experimental Workflow for Click Chemistry Labeling cluster_preparation Preparation of Reactants cluster_reaction Click Reaction (CuAAC) cluster_purification_analysis Purification and Analysis azide_biomolecule Azide-Modified Biomolecule (e.g., protein, nucleic acid) reaction_mixture Reaction Mixture: - Azide-Biomolecule - Alkyne-Dye - Copper(II) Sulfate (CuSO4) - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., TBTA) azide_biomolecule->reaction_mixture alkyne_dye Alkyne-Functionalized Dye (Trisulfo-Cy3 or Sulfo-Cy3) alkyne_dye->reaction_mixture incubation Incubation (Room Temperature) reaction_mixture->incubation purification Purification of Labeled Biomolecule (e.g., size exclusion chromatography, dialysis) incubation->purification analysis Analysis and Quantification (e.g., SDS-PAGE, spectrophotometry, fluorescence imaging) purification->analysis

Caption: A generalized workflow for labeling azide-modified biomolecules with alkyne-functionalized fluorescent dyes via CuAAC.

Signaling Pathway and Reaction Mechanism

The underlying chemical transformation for both dyes is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. This reaction is highly specific and efficient, forming a stable triazole linkage.

cuaac_mechanism Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism Azide R1-N3 (Azide-modified biomolecule) Cu_Acetylide Copper(I) Acetylide Intermediate Azide->Cu_Acetylide Cycloaddition Alkyne R2-C≡CH (Alkyne-functionalized Cy3) Alkyne->Cu_Acetylide Coordination Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Reducer->Cu_I Cu_I->Cu_Acetylide Triazole Stable Triazole Linkage (Labeled Biomolecule) Cu_Acetylide->Triazole Forms product & regenerates Cu(I)

References

A Head-to-Head Comparison: Trisulfo-Cy3-Alkyne vs. Alexa Fluor 555 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for molecular labeling, the choice of a fluorescent probe is critical to experimental success. This guide provides an objective comparison of two widely used orange-fluorescent alkyne-functionalized dyes: Trisulfo-Cy3-Alkyne and Alexa Fluor 555 Alkyne. This comparison is based on their photophysical properties and their application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Quantitative Comparison of Fluorophore Properties

The performance of a fluorescent dye is primarily determined by its spectral characteristics, brightness (a product of its extinction coefficient and quantum yield), and photostability. Below is a summary of the key quantitative data for this compound and Alexa Fluor 555 Alkyne.

PropertyThis compoundAlexa Fluor 555 AlkyneReference(s)
Maximum Excitation (nm) ~555555[1][2]
Maximum Emission (nm) ~570565[2][3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~155,000[5][6][7]
Quantum Yield (Φ) ~0.31 (for Cy3 Alkyne)~0.1[2][8]
Water Solubility HighHigh[6][9][10]
Reactive Group AlkyneAlkyne[4][9]

Performance Insights: Brightness and Photostability

While the molar extinction coefficients of both dyes are comparable, the reported quantum yield for a non-sulfonated Cy3 alkyne is higher than that reported for Alexa Fluor 555. However, it is a well-documented observation that Alexa Fluor dyes, in general, exhibit superior photostability and are less prone to self-quenching when conjugated to biomolecules at high degrees of labeling.[11][12] This often results in brighter and more stable signals in imaging applications, a critical factor for sensitive detection and quantitative studies.[13][14] Studies have shown that after continuous illumination, Alexa Fluor 555 retains a significantly higher percentage of its initial fluorescence compared to Cy3.[12]

The trisulfonation of the Cy3 core in this compound enhances its water solubility, which is a key advantage for biological applications.[9][10] Alexa Fluor 555 is also designed to be water-soluble and pH-insensitive over a broad range.[6][15]

Experimental Workflow: Copper-Catalyzed Click Chemistry (CuAAC)

Both this compound and Alexa Fluor 555 Alkyne are designed for covalent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][9] This bioorthogonal reaction is highly specific and efficient, allowing for the precise attachment of the fluorescent dye to the target molecule in complex biological samples.

CuAAC_Workflow cluster_preparation Reaction Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Azide-modified Biomolecule Azide-modified Biomolecule Reaction Mixture Reaction Mixture Azide-modified Biomolecule->Reaction Mixture Alkyne Dye This compound or Alexa Fluor 555 Alkyne Alkyne Dye->Reaction Mixture Copper(II) Sulfate (B86663) Copper(II) Sulfate Copper(II) Sulfate->Reaction Mixture Reducing Agent Sodium Ascorbate (B8700270) Reducing Agent->Reaction Mixture Ligand THPTA/TBTA Ligand->Reaction Mixture Purification Size Exclusion Chromatography or Dialysis Reaction Mixture->Purification Labeled Biomolecule Labeled Biomolecule Purification->Labeled Biomolecule

Caption: General workflow for labeling azide-modified biomolecules using CuAAC.

Detailed Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a general guideline for the fluorescent labeling of a protein containing an azide (B81097) functional group using either this compound or Alexa Fluor 555 Alkyne. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or Alexa Fluor 555 Alkyne

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 100 mM in water or DMSO/tBuOH)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve the alkyne dye in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Freshly prepare the sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the alkyne dye stock solution. The molar ratio of dye to protein may need to be optimized, but a 5 to 10-fold molar excess of the dye is a good starting point.

    • Add the THPTA or TBTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the protein.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm).

Conclusion and Recommendations

The choice between this compound and Alexa Fluor 555 Alkyne will depend on the specific experimental requirements.

Choose Alexa Fluor 555 Alkyne for:

  • Applications demanding the highest photostability, such as single-molecule studies or long-term imaging.

  • Experiments where maximizing the signal-to-noise ratio is critical.

Choose this compound for:

  • Applications where high water solubility is a primary concern.

  • Standard fluorescence labeling applications where the exceptional photostability of Alexa Fluor 555 may not be a strict requirement.

References

Validating Trisulfo-Cy3-Alkyne: A Comparative Guide to Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trisulfo-Cy3-Alkyne's performance in selective biomolecule labeling, supported by experimental data and detailed protocols. We will delve into the validation of its labeling specificity and compare its characteristics with alternative fluorescent probes.

Introduction to this compound Labeling

This compound is a fluorescent probe designed for covalent labeling of azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][3] This bioorthogonal reaction is highly specific, meaning the alkyne and azide (B81097) groups react exclusively with each other, without cross-reacting with other functional groups present in complex biological samples.[4] The trisulfonated nature of this dye significantly enhances its water solubility, a key feature for biological applications.[1][5]

The core principle of using this compound involves a two-step process. First, an azide-modified analog of a biological building block (e.g., an amino acid, sugar, or nucleoside) is introduced into cells or a biochemical reaction. This azide-modified molecule is incorporated into newly synthesized proteins, glycans, or nucleic acids. Second, the this compound is added, which "clicks" onto the azide-tagged molecules, rendering them fluorescently labeled for detection and analysis.

Performance Comparison with Alternatives

While direct head-to-head quantitative comparisons of this compound with other fluorescent alkynes are not extensively available in peer-reviewed literature, we can infer its performance based on the properties of its core components: the Cy3 dye and the trisulfonated modification.

Key Performance Indicators:

FeatureThis compoundAlexa Fluor 555 Alkyne (Alternative)Non-Sulfonated Cy3-Alkyne (Alternative)
Brightness BrightVery BrightBright
Photostability GoodExcellentGood
Water Solubility Very HighHighLow
Non-Specific Binding Expected to be LowLowHigher potential for aggregation and non-specific binding
pH Sensitivity Low (pH 4-10)LowLow
Labeling Chemistry Copper-Catalyzed Click ChemistryCopper-Catalyzed Click ChemistryCopper-Catalyzed Click Chemistry

Discussion of Performance:

  • Brightness and Photostability: Studies comparing the general Cy3 dye class to Alexa Fluor 555 show that Alexa Fluor 555 is typically brighter and more photostable.[6][7][8] This makes Alexa Fluor 555 a strong alternative for applications requiring long exposure times or the detection of low-abundance targets.

  • Water Solubility and Non-Specific Binding: The key advantage of this compound lies in its trisulfonation. Increased sulfonation enhances the hydrophilicity of the dye molecule.[5] This has two major benefits:

    • Reduced Aggregation: Hydrophobic dye molecules tend to aggregate in aqueous buffers, which can lead to fluorescence quenching and make them unavailable for the labeling reaction.[7] The high water solubility of this compound minimizes this issue.

    • Lower Non-Specific Binding: Increased hydrophilicity generally reduces non-specific binding to proteins and other biomolecules through hydrophobic interactions. This can lead to a better signal-to-noise ratio.

  • Non-Sulfonated Cy3-Alkyne: Compared to its non-sulfonated counterpart, this compound is expected to provide more reliable and reproducible results in aqueous biological systems due to its enhanced solubility and reduced aggregation.[9]

Experimental Validation of Labeling Specificity

To ensure that the fluorescence signal observed is a direct result of the specific click reaction on azide-modified molecules, a series of control experiments are crucial. The following protocol is adapted from methodologies used to validate alkyne-fluorophore labeling.[10]

Experimental Protocol: Validation of this compound Labeling Specificity in Cultured Cells

This protocol describes the metabolic labeling of glycoproteins in cultured cancer cells with an azide-modified sugar (N-azidoacetylmannosamine, ManNAz) and subsequent labeling with this compound.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-azidoacetylmannosamine (ManNAz)

  • N-acetylmannosamine (ManNAc) as a negative control

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Metabolic Labeling:

    • Plate HeLa cells and grow to ~70% confluency.

    • For the experimental sample, supplement the culture medium with 50 µM ManNAz.

    • For the negative control, supplement the culture medium with 50 µM of the natural sugar, ManNAc.

    • Incubate the cells for 48 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Click Chemistry Reaction:

    • In separate microcentrifuge tubes, prepare the following reactions for both the ManNAz-treated and ManNAc-treated lysates:

      • Positive Labeling: 50 µg of protein lysate, 100 µM this compound, 1 mM CuSO₄, 2 mM THPTA, 2 mM sodium ascorbate.

      • No Catalyst Control: 50 µg of protein lysate, 100 µM this compound, (add water instead of CuSO₄ and sodium ascorbate).

    • Adjust the final volume of all reactions to be equal with PBS.

    • Incubate the reactions for 1 hour at room temperature, protected from light.

  • Sample Analysis:

    • Add SDS-PAGE loading buffer to each reaction and boil for 5 minutes.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Image the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy3 (e.g., ~550 nm excitation and ~570 nm emission).

    • After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize the total protein loading in each lane.

Expected Results and Interpretation:

LaneCell TreatmentClick ReagentsExpected OutcomeInterpretation
1ManNAzFull ReactionStrong fluorescent bandsSpecific labeling of azide-containing glycoproteins.
2ManNAcFull ReactionNo or very faint fluorescent bandsThis compound does not react with proteins in the absence of the azide modification.
3ManNAzNo CatalystNo or very faint fluorescent bandsThe click reaction is copper-dependent, demonstrating the bioorthogonality of the alkyne and azide groups.
4ManNAzNo DyeNo fluorescent bandsThe fluorescence is dependent on the presence of the this compound.

A strong fluorescent signal should only be observed in the lane with lysate from ManNAz-treated cells that has undergone the complete click reaction (Lane 1). The negative control lanes should show minimal to no fluorescence, confirming the high specificity of the this compound labeling.[10]

Visualizing Workflows and Pathways

Experimental Workflow for Specificity Validation

G cluster_0 Cell Culture & Metabolic Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Analysis a HeLa Cells b Add Azide-Sugar (ManNAz) a->b c Add Natural Sugar (ManNAc) (Negative Control) a->c d Cell Lysis b->d e Protein Quantification d->e f Add this compound + Cu Catalyst e->f g Add this compound (No Catalyst Control) e->g h SDS-PAGE f->h g->h i Fluorescence Scan h->i j Total Protein Stain i->j

Workflow for validating this compound labeling specificity.
Signaling Pathway Example: Analysis of Cell Surface Glycosylation in Cancer

This compound can be used to study changes in protein glycosylation that are often associated with cancer development and metastasis. This diagram illustrates a simplified pathway where altered glycosylation of a cell surface receptor could be investigated.

G cluster_0 Metabolic Labeling cluster_1 Cellular Process cluster_2 Labeling & Detection Azide-Sugar Azide-Sugar Golgi Golgi Azide-Sugar->Golgi Incorporation Azide_Glycosylated_Receptor Azide-Glycosylated Receptor Golgi->Azide_Glycosylated_Receptor Glycosylation Receptor_Protein Receptor Protein Receptor_Protein->Golgi Processing Trisulfo_Cy3_Alkyne This compound Azide_Glycosylated_Receptor->Trisulfo_Cy3_Alkyne Click Reaction Labeled_Receptor Fluorescently Labeled Receptor Azide_Glycosylated_Receptor->Labeled_Receptor Trisulfo_Cy3_Alkyne->Labeled_Receptor Microscopy_Analysis Microscopy or Flow Cytometry Labeled_Receptor->Microscopy_Analysis Detection

Investigating altered receptor glycosylation using this compound.

Conclusion

This compound is a valuable tool for the specific fluorescent labeling of azide-modified biomolecules. Its high water solubility, a result of its trisulfonated structure, is a significant advantage in biological systems, as it can minimize issues related to dye aggregation and non-specific binding, leading to a better signal-to-noise ratio. While alternative dyes like Alexa Fluor 555 Alkyne may offer superior brightness and photostability, the choice of fluorescent probe should be guided by the specific requirements of the experiment. For reliable and specific labeling in complex aqueous environments, this compound is an excellent choice. Rigorous validation of labeling specificity through the use of appropriate negative controls is essential to ensure the accuracy and reproducibility of experimental results.

References

A Comparative Guide to the Photostability of Trisulfo-Cy3-Alkyne and Other Cy3 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust and photostable fluorescent dye is paramount for generating reliable and reproducible data. This guide provides a detailed comparison of the photostability of Trisulfo-Cy3-Alkyne against other commonly used Cy3 derivatives and alternative fluorophores, supported by available experimental data and detailed methodologies.

Quantitative Photostability Comparison

The photostability of a fluorophore is its resistance to irreversible photodegradation (photobleaching) upon exposure to excitation light. This is a critical parameter in applications requiring prolonged or intense illumination, such as single-molecule studies and super-resolution microscopy. While specific data for this compound is limited, the general characteristics of the sulfo-Cy3 core and comparisons with other dyes can guide researchers.

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldRelative Photostability
This compound ~555~570HighGood (Qualitative)
Cy3-Alkyne ~555~570~0.31[1]Moderate
Alexa Fluor 555 Alkyne ~555~565~0.10[2]Excellent[3][4]
ATTO 550 Alkyne ~552~576HighExcellent[5][6][7][8][]

Note: The photostability of a dye is highly dependent on its environment, including the solvent, pH, and the presence of oxidizing or reducing agents. The relative photostability is based on qualitative statements from manufacturers and available research, as direct, side-by-side quantitative comparisons under identical conditions are scarce.

Studies have consistently shown that Alexa Fluor 555 and ATTO 550 dyes are significantly more photostable than the conventional Cy3 fluorophore.[3][4] The sulfonation of Cy3, as in Trisulfo-Cy3, is known to increase its hydrophilicity and can also enhance its photostability.[10]

Experimental Protocols

To enable researchers to perform their own comparative photostability studies, a detailed experimental protocol for measuring photobleaching rates is provided below.

Protocol for Measuring Photobleaching Rate of Fluorescent Dyes

Objective: To determine and compare the photobleaching rates of different fluorescent dyes in solution under controlled illumination.

Materials:

  • This compound

  • Other Cy3 derivatives (e.g., Cy3-Alkyne)

  • Alternative fluorescent dyes (e.g., Alexa Fluor 555 Alkyne, ATTO 550 Alkyne)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips (No. 1.5)

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Appropriate filter sets for the dyes being tested

  • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image acquisition and analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each dye in PBS at a concentration of 1 µM.

    • Create a uniform sample by placing a 10 µL drop of the dye solution onto a microscope slide and covering it with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize for at least 30 minutes.

    • Select the appropriate filter set for the dye being imaged.

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Use the same settings for all dyes being compared.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area for each time point.

    • Measure the mean intensity of a background region (outside the illuminated area) and subtract this from the ROI intensity for each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solutions (1 µM in PBS) prep_slide Mount on Microscope Slide prep_dye->prep_slide setup_microscope Microscope Setup & Stabilization acq_initial Acquire Initial Image (t=0) setup_microscope->acq_initial acq_timelapse Continuous Illumination & Time-lapse Imaging acq_initial->acq_timelapse measure_intensity Measure Fluorescence Intensity normalize_data Background Correction & Normalization measure_intensity->normalize_data plot_data Plot Intensity vs. Time normalize_data->plot_data fit_data Calculate Photobleaching Half-life (t½) plot_data->fit_data

Caption: Experimental workflow for photostability comparison.

Signaling Pathways and Logical Relationships

The primary mechanism of photobleaching for many fluorophores, including cyanine (B1664457) dyes, involves the transition from the excited singlet state to a long-lived triplet state. In the triplet state, the dye is more susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically degrade the fluorophore.

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached Dye S1->Bleached Photochemical Reaction T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->Bleached Oxidation

Caption: Simplified photobleaching pathway for cyanine dyes.

Conclusion

The selection of a fluorescent dye for demanding applications requires careful consideration of its photophysical properties, particularly its photostability. While this compound is a valuable tool for bioorthogonal labeling due to its water solubility and brightness, for applications requiring the highest degree of photostability, alternatives such as Alexa Fluor 555 Alkyne and ATTO 550 Alkyne may offer superior performance. Researchers are encouraged to perform their own in-house comparisons using the provided protocol to determine the optimal dye for their specific experimental conditions and imaging modality.

References

Trisulfonated Cyanine Dyes: A Comparative Guide to Enhanced Performance in Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence labeling, the selection of an appropriate dye is paramount to achieving sensitive and reliable experimental outcomes. For researchers, scientists, and drug development professionals, cyanine (B1664457) dyes have emerged as a versatile class of fluorophores. This guide provides an objective comparison of trisulfonated cyanine dyes against their non-sulfonated and less-sulfonated counterparts, supported by experimental data, to highlight the distinct advantages conferred by increased sulfonation.

The Advantage of Trisulfonation: Superior Aqueous Solubility and Reduced Aggregation

The core structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine bridge. The defining characteristic of trisulfonated cyanine dyes is the presence of three sulfonate (-SO₃⁻) groups. These negatively charged moieties are the key to their enhanced performance, primarily by imparting exceptional water solubility.[1]

This increased hydrophilicity offers several significant benefits:

  • Elimination of Organic Co-solvents: Non-sulfonated cyanine dyes typically exhibit low solubility in aqueous solutions and necessitate the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling reactions.[2][3] These organic solvents can be detrimental to the structure and function of sensitive biomolecules, such as proteins and antibodies. Trisulfonated cyanine dyes, being highly water-soluble, can be directly used in aqueous buffers, simplifying the labeling process and preserving the integrity of the target biomolecule.[4][5]

  • Reduced Aggregation: Cyanine dyes, particularly in aqueous environments, have a tendency to form aggregates.[6][7] This aggregation can lead to fluorescence quenching and altered spectral properties, ultimately affecting the accuracy and reproducibility of experimental results. The charged sulfonate groups on trisulfonated cyanine dyes decrease the propensity for dye-dye and dye-conjugate aggregation, ensuring a more homogenous and reliable fluorescent signal.[4][5]

  • Simplified Purification: The high water solubility of sulfonated cyanine dyes facilitates the removal of unreacted dye after the labeling reaction, especially when using purification methods like dialysis against aqueous buffers.[4]

Performance Comparison: Spectral Properties

While the primary advantages of trisulfonation lie in the improved handling and reaction conditions, it is also important to consider the impact on the photophysical properties of the dyes. The spectral characteristics of sulfonated and non-sulfonated cyanine dyes are generally very similar.[4][5] However, subtle differences in extinction coefficients and fluorescence quantum yields can be observed.

DyeFormExtinction Coefficient (ε) in cm⁻¹M⁻¹Fluorescence Quantum Yield (Φ)
Cy3 Sulfo150,0000.10
Non-Sulfo140,0000.07
Cy5 Sulfo250,0000.27
Non-Sulfo230,0000.16
Cy7 Sulfo250,0000.12
Non-sulfo250,0000.2

Table 1: Spectral comparison of sulfonated and non-sulfonated Cy3, Cy5, and Cy7 dyes.

Further studies have demonstrated a notable increase in the relative fluorescence quantum yield for sulfonated cyanine dyes compared to their non-sulfonated analogs.

Dye ComparisonRelative Fluorescence Quantum Yield Improvement
sCy3 vs Cy32.67-fold
sCy5 vs Cy53.13-fold

Table 2: Relative fluorescence quantum yield improvement of sulfonated (sCy) versus non-sulfonated (Cy) dyes.

Experimental Protocols: A Side-by-Side Look at Antibody Labeling

The practical benefits of using trisulfonated cyanine dyes become evident when comparing the experimental protocols for labeling biomolecules, such as antibodies. Below is a comparative overview of typical protocols for labeling an antibody with a non-sulfonated Cy5 NHS ester versus a sulfonated Cy5 NHS ester.

Protocol 1: Antibody Labeling with Non-Sulfonated Cy5 NHS Ester

This protocol requires the use of an organic co-solvent to dissolve the dye.

Materials:

  • Purified Antibody (in amine-free buffer, e.g., PBS)

  • Non-sulfonated Cy5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the non-sulfonated Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[8]

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

    • Add the calculated amount of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic co-solvent should be kept below 10% to minimize protein denaturation.[9]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.

  • Purification: Separate the labeled antibody from the unreacted dye using a purification column.

Protocol 2: Antibody Labeling with Trisulfonated Cy5 NHS Ester

This protocol is performed entirely in an aqueous buffer.

Materials:

  • Purified Antibody (in amine-free buffer, e.g., PBS)

  • Trisulfonated Cy5 NHS ester

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the trisulfonated Cy5 NHS ester directly in the reaction buffer (e.g., 0.1 M sodium bicarbonate). No organic co-solvent is needed.[10]

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

    • Add the aqueous solution of the trisulfonated Cy5 NHS ester to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.

  • Purification: Separate the labeled antibody from the unreacted dye using a purification column.

Visualizing the Difference

The following diagrams illustrate the key structural and workflow differences between non-sulfonated and trisulfonated cyanine dyes.

G cluster_0 Non-Sulfonated Cyanine Dye cluster_1 Trisulfonated Cyanine Dye a Core Cyanine Structure b Core Cyanine Structure SO₃⁻ SO₃⁻ SO₃⁻

Caption: Structural comparison of non-sulfonated and trisulfonated cyanine dyes.

G cluster_0 Non-Sulfonated Dye Workflow cluster_1 Trisulfonated Dye Workflow A1 Dissolve Dye in Organic Solvent (DMSO/DMF) A2 Add to Aqueous Biomolecule Solution A1->A2 A3 Labeling Reaction A2->A3 A4 Purification A3->A4 B1 Dissolve Dye in Aqueous Buffer B2 Add to Aqueous Biomolecule Solution B1->B2 B3 Labeling Reaction B2->B3 B4 Purification B3->B4

Caption: Simplified workflow for biomolecule labeling.

G cluster_0 Non-Sulfonated cluster_1 Trisulfonated center Cyanine Dye Properties low_sol Low Water Solubility center->low_sol high_agg High Aggregation Potential center->high_agg org_solv Requires Organic Co-solvents center->org_solv high_sol High Water Solubility center->high_sol low_agg Low Aggregation Potential center->low_agg aq_buffer Aqueous Buffer Compatible center->aq_buffer

Caption: Impact of sulfonation on the physicochemical properties of cyanine dyes.

References

Trisulfo-Cy3-Alkyne: A Comparative Guide to Performance in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecular labeling, the choice of fluorescent probe and the reaction conditions are paramount for achieving reliable and reproducible results. Trisulfo-Cy3-Alkyne, a water-soluble and bright fluorophore, is a popular choice for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide provides a comprehensive comparison of its performance in different buffer conditions, offers insights into alternative probes, and presents detailed experimental protocols to aid in experimental design.

Performance Overview

This compound is valued for its high water solubility, brightness, and photostability, making it suitable for a wide range of applications in aqueous environments.[1][2] The "Trisulfo" modification, referring to three sulfonate groups, enhances its hydrophilicity, which is advantageous for labeling biomolecules in their native buffer systems without the need for organic co-solvents.[3] The core Cy3 fluorophore is known for its strong fluorescence and relative photostability, although more advanced dyes like Alexa Fluor 555 have been reported to exhibit superior photostability.[4][5] The fluorescence of Cy3 is generally stable across a broad pH range, typically from pH 4 to 10.[6]

Buffer Considerations for Optimal Performance

The choice of buffer can influence both the efficiency of the click chemistry reaction and the fluorescence properties of the dye.

For the Click Chemistry Reaction (CuAAC):

The copper-catalyzed azide-alkyne cycloaddition reaction is sensitive to certain buffer components.

  • Phosphate-Buffered Saline (PBS): Phosphate ions can interact with the copper catalyst, potentially reducing its efficacy. While not always inhibitory, it is a factor to consider.

  • Tris-Based Buffers (e.g., Tris-HCl): Tris is a commonly used buffer in molecular biology and is generally compatible with CuAAC. However, its pH is temperature-dependent, which could be a consideration for reactions performed at different temperatures.[7]

  • HEPES Buffers: HEPES is often considered a good choice for CuAAC as it has a pKa close to physiological pH and its pH is less sensitive to temperature changes compared to Tris.[7] It is frequently used in protocols for labeling more sensitive biological samples like cells.

For robust and efficient labeling, specialized click chemistry buffers are often recommended. These typically include a copper(I) source (like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate) and a copper-coordinating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and enhance reaction kinetics.[8][9]

For Fluorescence Performance:

The intrinsic fluorescence of Trisulfo-Cy3 is largely determined by the Cy3 core. This fluorophore is known to be relatively insensitive to the chemical environment of common biological buffers. However, extreme pH values or the presence of certain quenching agents in a buffer could potentially affect fluorescence intensity.

Comparative Performance Data

The following tables summarize the known properties of this compound and provide a qualitative comparison with a common alternative, Alexa Fluor 555-Alkyne. Disclaimer: Direct quantitative comparisons of this compound in different buffers were not found in publicly available literature. The photostability data is based on the core Cy3 fluorophore.

Table 1: Photophysical Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex)~550 nm[1][10]
Emission Maximum (λem)~570 nm[1][10]
Extinction Coefficient~150,000 cm⁻¹M⁻¹[11]
SolubilityHigh in water[1][2]
pH SensitivityLow (stable between pH 4-10)[6]

Table 2: Qualitative Performance Comparison in Different Buffers

BufferExpected Click Reaction EfficiencyExpected Fluorescence PerformanceNotes
PBS ModerateGoodPhosphate may interact with the copper catalyst.
Tris-HCl GoodGoodpH is temperature-dependent.
HEPES Good to ExcellentGoodGenerally a good choice for biological labeling.
Click Chemistry Buffer (with ligand) ExcellentGoodOptimized for the CuAAC reaction.

Table 3: Comparison with Alexa Fluor 555-Alkyne

FeatureThis compoundAlexa Fluor 555-AlkyneSource(s)
Brightness BrightVery Bright[4]
Photostability GoodExcellent (more photostable than Cy3)[4]
Water Solubility ExcellentGood[1][2]
pH Sensitivity LowLow[6]
Click Chemistry Copper-Catalyzed (CuAAC)Copper-Catalyzed (CuAAC)N/A

Experimental Protocols

The following are generalized protocols for a typical copper-catalyzed click chemistry reaction. It is crucial to optimize the protocol for your specific application.

Protocol 1: Labeling of Biomolecules in Solution
  • Prepare Stock Solutions:

    • This compound: 10 mM in nuclease-free water or DMSO.

    • Azide-modified biomolecule: 1-10 mM in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Copper(II) Sulfate (CuSO₄): 50 mM in nuclease-free water.

    • Sodium Ascorbate (B8700270): 500 mM in nuclease-free water (prepare fresh).

    • TBTA ligand: 50 mM in DMSO.

  • Reaction Setup (for a 100 µL reaction):

    • To a microcentrifuge tube, add:

      • 5 µL of 10 mM this compound (final concentration: 0.5 mM).

      • 10 µL of 1 mM Azide-modified biomolecule (final concentration: 0.1 mM).

      • Buffer to a final volume of 90 µL.

  • Initiate the Reaction:

    • Prepare a fresh premix of the catalyst solution. For 10 µL of premix:

      • 2 µL of 50 mM CuSO₄.

      • 2 µL of 50 mM TBTA.

      • 6 µL of 500 mM Sodium Ascorbate.

    • Add 10 µL of the catalyst premix to the reaction tube.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted dye and catalyst using appropriate methods such as size exclusion chromatography, dialysis, or precipitation.

Protocol 2: Labeling of Oligonucleotides

This protocol is adapted from a general protocol for oligonucleotide labeling.[8]

  • Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in water.

  • Add Buffer: Add 2M triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0) to a final concentration of 0.2 M.

  • Add Reagents:

    • Add DMSO (final concentration ~50% v/v).

    • Add the azide-functionalized dye (e.g., a Cy3-azide) to a final concentration 1.5 times that of the oligonucleotide.

    • Add sodium ascorbate to a final concentration of 0.5 mM.

  • Degas: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30 seconds.

  • Add Catalyst: Add the Cu(II)-TBTA complex to a final concentration of 0.5 mM.

  • Incubate: Incubate at room temperature overnight, protected from light.

  • Purification: Precipitate the labeled oligonucleotide using standard ethanol (B145695) or acetone (B3395972) precipitation methods.

Visualizing Workflows and Concepts

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_dye This compound Stock Solution mix Combine Dye, Biomolecule, and Buffer prep_dye->mix prep_biomolecule Azide-Modified Biomolecule prep_biomolecule->mix prep_catalyst Catalyst Premix (CuSO4, Ligand, Reductant) initiate Add Catalyst Premix prep_catalyst->initiate mix->initiate incubate Incubate (RT, 1-4h) initiate->incubate purify Remove Excess Reagents incubate->purify product Labeled Biomolecule purify->product

G cluster_copper Copper-Catalyzed (CuAAC) cluster_strain Strain-Promoted (SPAAC) probe Fluorescent Alkyne Probes trisulfo_cy3 This compound probe->trisulfo_cy3 alexa_555 Alexa Fluor 555-Alkyne probe->alexa_555 dbco_cy3 DBCO-Cy3 probe->dbco_cy3 tco_cy3 TCO-Cy3 probe->tco_cy3 pros_cons_cu pros_cons_cu trisulfo_cy3->pros_cons_cu Pros: Fast kinetics Cons: Potential cell toxicity of copper pros_cons_spaac pros_cons_spaac dbco_cy3->pros_cons_spaac Pros: Copper-free, good for live cells Cons: Slower kinetics than CuAAC

References

A Researcher's Guide to Quantitative Analysis with Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of a fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. Trisulfo-Cy3-Alkyne has emerged as a valuable tool for the fluorescent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[1] Its high water solubility, brightness, and photostability make it a compelling choice for a variety of applications.[1][2]

This guide provides an objective comparison of this compound with a primary alternative, Alexa Fluor 555 Alkyne, supported by quantitative data and detailed experimental protocols. This will enable an informed decision for your specific research needs.

Quantitative Performance Comparison

The effectiveness of a fluorescent probe is determined by its photophysical properties. Brightness, a function of the molar extinction coefficient and quantum yield, dictates the signal intensity, while photostability determines the duration over which a reliable signal can be detected.

PropertyThis compound (and its close analog Sulfo-Cy3-Alkyne)Alexa Fluor 555 AlkyneATTO 550 Alkyne
Excitation Max (nm) ~550-555~555~556
Emission Max (nm) ~570~565~576
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000[3]~150,000~120,000
Quantum Yield ~0.1 (for Sulfo-Cy3-Alkyne)[4]~0.1[5]~0.6
Photostability GoodExcellentExcellent[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the labeling of proteins and oligonucleotides using this compound or its alternatives via copper-catalyzed click chemistry.

Protein Labeling via Click Chemistry

This protocol outlines the general steps for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound (or alternative alkyne dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne dye in DMSO or water (for water-soluble dyes).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper-chelating ligand in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the alkyne dye stock solution. The molar ratio of dye to protein may need to be optimized, but a 3-10 fold molar excess of the dye is a good starting point.[8]

    • Add the copper-chelating ligand to the reaction mixture and vortex gently.

    • Add the CuSO₄ solution and vortex gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 1-2 hours.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column.

    • Collect the fractions containing the labeled protein.

    • Confirm labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

Oligonucleotide Labeling via Click Chemistry

This protocol provides a general method for labeling alkyne-modified oligonucleotides.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized fluorescent dye

  • Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)

  • Ascorbic Acid stock solution (5 mM in water)

  • Triethylammonium (B8662869) acetate (B1210297) buffer (2M, pH 7.0)

  • DMSO

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the alkyne-modified oligonucleotide in water in a microcentrifuge tube.

    • Add the triethylammonium acetate buffer to a final concentration of 0.2 M.

    • Add DMSO to 50% of the total reaction volume and vortex.[9]

  • Reaction Setup:

    • Add the azide-functionalized dye stock solution (typically a 1.5-fold excess relative to the oligonucleotide) and vortex.[9]

    • Add the ascorbic acid stock solution and vortex briefly.[9]

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[9]

    • Add the Copper(II)-TBTA stock solution.[9]

  • Incubation:

    • Incubate the reaction at room temperature overnight in the dark.

  • Purification:

    • Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation or HPLC.

Visualizing Experimental Workflows

Diagrams are essential for understanding complex biological processes and experimental designs. Below are Graphviz DOT scripts for visualizing a typical click chemistry workflow and a more complex experimental setup for identifying protein-protein interactions.

G General Click Chemistry Workflow for Protein Labeling cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis azide_protein Azide-Modified Protein mix_reagents Combine Protein, Dye, and Catalyst Premix azide_protein->mix_reagents alkyne_dye This compound alkyne_dye->mix_reagents catalyst_premix CuSO4 + Ligand catalyst_premix->mix_reagents reducer Sodium Ascorbate initiate_reaction Add Sodium Ascorbate to Initiate Reaction reducer->initiate_reaction mix_reagents->initiate_reaction Vortex Gently desalting Desalting Column initiate_reaction->desalting Incubate 1-2h at RT analysis Spectrophotometry & Downstream Applications desalting->analysis

Caption: General workflow for labeling an azide-modified protein with this compound.

G Identifying Protein-Protein Interactions using Fluorescent Probes cluster_cell_culture Cellular Labeling cluster_click_reaction Fluorescent Tagging cluster_interaction_analysis Interaction Analysis metabolic_labeling Metabolic labeling of cells with an azide-modified amino acid cell_lysis Cell Lysis metabolic_labeling->cell_lysis click_labeling Click Chemistry Reaction with This compound cell_lysis->click_labeling pull_down Immunoprecipitation of Bait Protein click_labeling->pull_down sds_page SDS-PAGE and In-Gel Fluorescence Imaging pull_down->sds_page mass_spec Mass Spectrometry to Identify Interacting Proteins sds_page->mass_spec

Caption: Workflow for identifying protein-protein interactions using metabolic labeling and click chemistry.

References

Navigating the Fluorescent Landscape: A Guide to Trisulfo-Cy3-Alkyne Alternatives for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the precise world of bioorthogonal labeling, the selection of a fluorescent probe is a critical decision. Trisulfo-Cy3-Alkyne has been a reliable workhorse, but a diverse landscape of alternatives now offers a range of spectral properties and functionalities. This guide provides a comprehensive comparison of this compound with its commercially available alternatives, supported by quantitative data and experimental considerations to inform your selection process.

Bioorthogonal labeling, a cornerstone of modern chemical biology, allows for the specific modification of biomolecules in their native environment. At the heart of this technology is the "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice of a fluorescent alkyne probe is paramount, directly impacting the sensitivity, specificity, and success of an experiment.

Quantitative Comparison of Fluorescent Alkyne Probes

To facilitate an objective comparison, the following table summarizes the key photophysical properties of this compound and several popular alternatives. Brightness, a critical parameter for imaging, is calculated as the product of the extinction coefficient and the quantum yield. It is important to note that some of the quantum yield data provided by manufacturers pertains to the parent fluorophore and may vary slightly in the alkyne-derivatized form.

FluorophoreSupplier(s)Excitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound MedChemExpress, BroadPharm~550~570150,000~0.1522,500
Sulfo-Cy3-Alkyne Jena Bioscience553566150,000~0.1522,500
Alexa Fluor 555 Alkyne Thermo Fisher Scientific555565150,0000.10[1]15,000
AZDye 555 Alkyne Vector Labs, Jena Bioscience555572155,000[2]N/AN/A
CF®555 Dye Alkyne Biotium555565150,000[3]N/AN/A
DBCO-Cy3 BroadPharm, Lumiprobe555570150,000[4]0.31[4][5]46,500
Cy3B-DBCO AAT BioquestN/AN/AN/ASignificantly higher than Cy3[6]N/A

Note: Data is compiled from manufacturer websites and literature. Quantum yield values are often for the parent dye and can be influenced by the conjugation and local environment.

Experimental Workflows and Signaling Pathways

Visualizing the process of bioorthogonal labeling and its downstream applications is crucial for understanding the technology. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway that can be investigated using this technique.

G Bioorthogonal Labeling Workflow cluster_0 Metabolic Incorporation cluster_1 Click Chemistry Reaction cluster_2 Downstream Analysis Azide-modified biomolecule Azide-modified biomolecule Labeled Biomolecule Labeled Biomolecule Azide-modified biomolecule->Labeled Biomolecule Add probe & Cu(I) catalyst (CuAAC) or strained alkyne (SPAAC) Living Cells Living Cells Living Cells->Azide-modified biomolecule Incubate with azide analog Fluorescent Alkyne Probe Fluorescent Alkyne Probe Fluorescent Alkyne Probe->Labeled Biomolecule Fluorescence Microscopy Fluorescence Microscopy Labeled Biomolecule->Fluorescence Microscopy Visualize Flow Cytometry Flow Cytometry Labeled Biomolecule->Flow Cytometry Quantify Proteomics Proteomics Labeled Biomolecule->Proteomics Identify

A typical workflow for bioorthogonal labeling experiments.

G Investigating a Signaling Pathway cluster_0 Labeling Strategy Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Azide-labeled amino acid Azide-labeled amino acid Azide-labeled amino acid->Receptor Metabolically incorporated into

Conceptual signaling pathway amenable to bioorthogonal labeling studies.

Key Experimental Protocols

The success of a bioorthogonal labeling experiment hinges on a well-designed protocol. Below are general methodologies for the two most common forms of click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This robust and efficient reaction is widely used for labeling in fixed cells and in vitro.

Materials:

  • Azide-labeled cells or biomolecule

  • Fluorescent alkyne probe (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Phosphate-buffered saline (PBS)

Protocol for Fixed Cells:

  • Fixation and Permeabilization: Fix azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash: Wash cells three times with PBS.

  • Click Reaction Cocktail: Prepare a fresh click reaction cocktail. For a final volume of 500 µL, mix:

    • 5 µL of 10 mM fluorescent alkyne probe in DMSO

    • 10 µL of 50 mM CuSO₄

    • 10 µL of 50 mM sodium ascorbate (B8700270) (freshly prepared)

    • 10 µL of 100 mM THPTA

    • 465 µL of PBS

  • Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash cells three times with PBS containing a nuclear stain (e.g., DAPI), if desired.

  • Imaging: Mount the coverslip and image using a fluorescence microscope with appropriate filter sets.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the method of choice for live-cell imaging as it obviates the need for a toxic copper catalyst. This reaction typically utilizes probes functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azide-labeled live cells

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Cy3)

  • Cell culture medium

  • PBS

Protocol for Live Cells:

  • Cell Culture: Plate azide-labeled cells in a suitable imaging dish or plate.

  • Probe Preparation: Dilute the DBCO-functionalized fluorescent probe in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Labeling: Replace the existing cell culture medium with the medium containing the fluorescent probe. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Wash: Gently wash the cells three times with pre-warmed PBS or fresh culture medium to remove unbound probe.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions.

Choosing the Right Alternative

The selection of an alternative to this compound depends on several factors:

  • Reaction Type: For live-cell imaging, a SPAAC-compatible probe like DBCO-Cy3 is essential to avoid copper-induced toxicity. For fixed-cell applications, the wider range of CuAAC-compatible alkynes can be considered.

  • Spectral Properties: The excitation and emission maxima of the probe must be compatible with the available laser lines and filter sets of the fluorescence microscope.

  • Solubility: For biological applications, water-soluble probes are advantageous to prevent aggregation and non-specific binding. The "sulfo" and "trisulfo" designations indicate sulfonation, which increases aqueous solubility.

Conclusion

While this compound remains a viable option for bioorthogonal labeling, a growing number of alternatives offer a broad spectrum of choices for researchers. Probes like Alexa Fluor 555 Alkyne and CF®555 Dye Alkyne from reputable vendors provide excellent alternatives with potentially improved photostability for CuAAC reactions. For live-cell imaging, the development of bright and reactive strained-alkyne probes, such as DBCO-Cy3, has opened new avenues for dynamic cellular studies. By carefully considering the quantitative data and experimental requirements outlined in this guide, researchers can confidently select the optimal fluorescent alkyne probe to illuminate their biological questions with precision and clarity.

References

A Researcher's Guide to Water-Soluble Fluorescent Alkynes: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for the success of labeling and imaging experiments. Water-soluble fluorescent alkynes, key reagents in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offer a powerful toolkit for the precise labeling of biomolecules. This guide provides an objective comparison of commercially available water-soluble fluorescent alkynes, supported by experimental data and detailed protocols to facilitate an informed selection process.

The utility of a fluorescent alkyne is primarily determined by its photophysical properties, including quantum yield (Φ), molar extinction coefficient (ε), photostability, and solubility, as well as its reactivity in click chemistry reactions. Electron-deficient alkynes generally exhibit faster reaction rates in CuAAC.[1] This review focuses on a comparative analysis of these key performance indicators across a spectrum of popular fluorescent dye alkynes.

Comparative Performance of Water-Soluble Fluorescent Alkynes

The brightness of a fluorophore, a critical factor in imaging applications, is the product of its molar extinction coefficient and quantum yield.[2] The following table summarizes the key photophysical properties of a selection of commercially available water-soluble fluorescent alkynes, categorized by their emission spectra. It is important to note that these values can vary depending on the solvent, pH, and conjugation state.[2]

Dye FamilySpecific Dye AlkyneExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)SolubilityPhotostability
Cyanine (B1664457) Dyes sulfo-Cyanine3 alkyne~555~570~150,000~0.115,000HighGood
sulfo-Cyanine5 alkyne~646~662~250,000~0.250,000HighGood
sulfo-Cyanine5.5 alkyne~675~694~250,000~0.250,000HighGood
sulfo-Cyanine7.5 alkyne~788~808~270,000~0.1232,400HighModerate
Alexa Fluor Dyes AF568 Alkyne~578~603~91,0000.69 - 0.9162,790 - 82,810HighVery Good
CF® Dyes CF® Dyes (General)VariousVariousHighHighHighHighExcellent
Rhodamine Dyes ROX alkyne, 5-isomer~570~602~82,000~0.865,600ModerateGood
Coumarin (B35378) Dyes AF 343 (Coumarin)-X-azide*~346~442~19,000~0.611,400ModerateModerate

*Note: Data for Coumarin-X-azide is provided as a reference for a blue-emitting fluorophore class, though presented as an azide (B81097) derivative.[3] Data for CF® Dyes are generally reported as being superior in brightness, photostability, and water solubility compared to other dyes like Alexa Fluor® and DyLight®.[4] There is a notable discrepancy in the reported quantum yield for AF568 alkyne, with values ranging from 0.69 to 0.91.[2]

Experimental Protocols

Accurate and reproducible characterization of fluorescent alkynes is essential for their effective application. Below are detailed methodologies for key experiments.

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a sample is often determined relative to a well-characterized standard with a known quantum yield.[2]

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample dye. For orange-red emitting dyes, standards like Rhodamine 6G or Rhodamine 101 are commonly used.[2]

  • Sample and Standard Preparation: Prepare a series of dilutions of both the sample dye and the standard dye in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each dilution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission curve for each sample and standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Comparative Reactivity of Terminal Alkynes in CuAAC using a Fluorogenic Azide

This protocol provides a general method to compare the reactivity of different terminal alkynes using a fluorogenic coumarin azide, which exhibits a significant increase in fluorescence upon triazole formation.[1]

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the different terminal alkyne compounds to be tested.

    • Prepare a stock solution of a fluorogenic azide (e.g., coumarin azide).

    • Prepare a stock solution of the copper(I) catalyst, typically using a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand like THPTA is also recommended to improve reaction efficiency and protect biomolecules.[3]

  • Reaction Setup:

    • In a microplate reader-compatible plate, add the buffer, the alkyne solution, and the fluorogenic azide solution.

    • Initiate the reaction by adding the freshly prepared copper(I) catalyst solution.

  • Fluorescence Monitoring:

    • Immediately start monitoring the fluorescence intensity over time using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each alkyne.[1]

    • Determine the time required to reach 50% and 90% of the maximum fluorescence for each reaction to compare the relative reactivities.[1]

Signaling Pathways and Experimental Workflows

The primary application of water-soluble fluorescent alkynes is in the labeling of biomolecules through click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of such a reaction, valued for its high efficiency and selectivity.[1]

CuAAC_Reaction Alkyne Terminal Alkyne (on biomolecule or probe) Product Stable Triazole Linkage (Covalently linked biomolecule and probe) Alkyne->Product Azide Azide (on probe or biomolecule) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product +

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

A general workflow for the comparative analysis of fluorescent dyes is crucial for selecting the optimal probe for a specific application.

Dye_Comparison_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_reactivity Reactivity Assay DyeSelection Select Fluorescent Alkyne Dyes SamplePrep Prepare Serial Dilutions of Dyes and Standard DyeSelection->SamplePrep Reaction Perform Fluorogenic Click Reaction DyeSelection->Reaction StandardSelection Select Quantum Yield Standard StandardSelection->SamplePrep Absorbance Measure Absorbance SamplePrep->Absorbance Fluorescence Measure Fluorescence Emission SamplePrep->Fluorescence DataPlot Plot Fluorescence vs. Absorbance Absorbance->DataPlot Fluorescence->DataPlot QY_Calc Calculate Relative Quantum Yield DataPlot->QY_Calc Brightness_Calc Calculate Brightness (ε x Φ) QY_Calc->Brightness_Calc Kinetics Monitor Reaction Kinetics Reaction->Kinetics

Caption: Workflow for comparing fluorescent dye performance.[2]

Conclusion

The selection of a water-soluble fluorescent alkyne requires careful consideration of its photophysical properties and reactivity. Dyes from the cyanine and rhodamine families generally offer high brightness, while specialized dyes like the CF® series boast superior photostability and water solubility.[4] For applications demanding high sensitivity, the brightness of the fluorophore is a key determinant.[2] The provided experimental protocols offer a framework for the in-house evaluation and comparison of different fluorescent alkynes, enabling researchers to make data-driven decisions for their specific experimental needs. The continued development of novel fluorescent probes with enhanced properties, such as those based on aggregation-induced emission (AIE), promises to further expand the capabilities of bioorthogonal labeling.[5]

References

Safety Operating Guide

Personal protective equipment for handling Trisulfo-Cy3-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Trisulfo-Cy3-Alkyne

Hazard Identification and Precautionary Measures

This compound is sold as a solid for research purposes only.[2][4] A related compound, Cy3-alkyne, is classified as a skin and eye irritant and may cause respiratory irritation. Therefore, it is prudent to treat this compound as a potentially hazardous substance.[4]

Key safety warnings include:

  • Contact: Avoid contact with eyes, skin, and clothing.[4][5]

  • Inhalation: Avoid inhaling dust or spray mists.[5]

  • Light and Environment: Cyanine (B1664457) dyes can be sensitive to light and humidity.[4][6][7] Store in the dark and desiccate.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove, ensuring the outer glove's cuffs are pulled over the lab coat sleeves.
Eyes/Face Safety Goggles & Face ShieldUse splash-proof chemical goggles. A face shield should be worn over goggles when handling the solid powder or solutions where splashing is possible.[5]
Body Laboratory CoatA fully buttoned lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron over the lab coat is advised.
Respiratory Respirator (if applicable)Not normally required for handling small quantities in a well-ventilated area.[5] Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust.

Operational and Disposal Plan

This section provides step-by-step guidance for the safe handling and disposal of this compound.

Receiving and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks. The compound is typically shipped at ambient temperature.[1][8][9]

  • Storage: Store the container in a cool, dry, and dark place at -20°C.[1][6][9][10] Ensure the container is tightly sealed and stored upright. Keep desiccated.[6][7]

Preparation of Stock Solutions
  • Donning PPE: Before handling, put on all required PPE in the correct sequence (e.g., inner gloves, lab coat, goggles, face shield, outer gloves).

  • Weighing: Handle the solid compound in a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation risk.

  • Dissolving: this compound is soluble in water, DMSO, and DMF.[1][8][9] Prepare solutions by slowly adding the solvent to the pre-weighed solid to avoid dust generation. Mix gently to dissolve; vigorous vortexing can introduce oxygen, which may inactivate the dye.[4]

Handling and Experimental Use
  • Work Area: Conduct all procedures involving the dye in a well-ventilated area, preferably within a chemical fume hood.

  • Light Sensitivity: Minimize exposure of the dye and its solutions to ambient light to prevent photobleaching.[4] Perform reactions in closed or covered containers.

  • Cross-Contamination: Use dedicated spatulas, pipette tips, and containers to avoid cross-contamination.

Spill Management
  • Small Spills (Solid): Gently sweep up the solid material, avoiding dust creation. Place it in a sealed, labeled container for hazardous waste disposal.

  • Small Spills (Liquid): Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[5] Place the contaminated material into a sealed, labeled container for disposal.

  • Cleaning: Clean the spill area thoroughly with soap and water. Wash hands thoroughly after cleanup.[4][5]

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including unused solutions, empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, weigh boats, gloves) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing the dye in a separate, clearly labeled, and sealed hazardous waste container. Do not pour solutions down the drain.[5]

  • Final Disposal: Dispose of all waste containers through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic properties of this compound. No official occupational exposure limits have been established for this compound.

ParameterValueSource(s)
Molecular Formula C₃₅H₄₁N₃Na₂O₁₀S₃[1]
Molecular Weight 805.9 g/mol [1][11]
CAS Number 1895849-34-9[1][11]
Appearance Solid[9]
Excitation Maximum (λabs) ~550 - 553 nm[1][9]
Emission Maximum (λem) ~566 - 570 nm[1][9]
Extinction Coefficient ~150,000 - 151,000 L·mol⁻¹·cm⁻¹[1][9][11]
Solubility Water, DMSO, DMF[1][8][9]
Storage Temperature -20°C[1][6][9][10]

Mandatory Visualization

The following workflow diagram illustrates the essential steps for safely handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Work in Fume Hood prep1->prep2 prep3 Weigh Solid Compound prep2->prep3 prep4 Prepare Solution (Add solvent to solid) prep3->prep4 handle1 Conduct Experiment (Minimize light exposure) prep4->handle1 clean1 Segregate Waste (Solid & Liquid) handle1->clean1 clean2 Package & Label Waste clean1->clean2 clean3 Contact EHS for Disposal clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 spill1 Alert Personnel spill2 Contain & Absorb Spill spill1->spill2 spill3 Collect Contaminated Material spill2->spill3 spill3->clean2

References

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